AH 8507
説明
特性
IUPAC Name |
3,4-dichloro-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27Cl2N3O/c1-23-9-11-24(12-10-23)19(7-3-2-4-8-19)14-22-18(25)15-5-6-16(20)17(21)13-15/h5-6,13H,2-4,7-12,14H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJZGXJJBBWIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601342407 | |
| Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41805-63-4 | |
| Record name | 3,4-Dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601342407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MK-8507
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-8507 is a novel, investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under development for the once-weekly oral treatment of HIV-1 infection. As an allosteric inhibitor, MK-8507 binds to a hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the viral replication cycle. This binding event induces conformational changes in the enzyme, ultimately disrupting its catalytic activity and preventing the conversion of viral RNA into DNA. This document provides a comprehensive overview of the mechanism of action of MK-8507, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase
MK-8507 functions as a non-competitive inhibitor of HIV-1 RT. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleoside triphosphates (dNTPs) for the enzyme's active site, MK-8507 binds to a distinct, allosteric site known as the NNRTI binding pocket.[1] This pocket is located approximately 10 Å from the polymerase active site within the p66 subunit of the RT heterodimer.[1]
The binding of MK-8507 to this pocket induces significant conformational changes in the three-dimensional structure of the reverse transcriptase enzyme. These structural alterations affect the flexibility and positioning of key domains of the enzyme, including the "thumb" and "fingers" subdomains, which are crucial for the proper binding and positioning of the nucleic acid template and primer, as well as the incoming dNTPs. This distortion of the enzyme's structure ultimately leads to a non-functional polymerase active site, thereby inhibiting DNA synthesis and halting viral replication.
Signaling Pathway of MK-8507 Action
Caption: Allosteric inhibition of HIV-1 RT by MK-8507.
Quantitative Analysis of In Vitro Activity
The antiviral potency of MK-8507 has been evaluated in various in vitro assays against wild-type HIV-1 and a panel of resistant variants.
Table 1: In Vitro Antiviral Activity of MK-8507 against Wild-Type HIV-1
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ | 51.3 nM | Multiple cycle assay | [2] |
Table 2: In Vitro Activity of MK-8507 against NNRTI-Resistant HIV-1 Variants
| Mutation | Fold Change in IC₅₀ | Assay Type | Reference |
| K103N | < 5 | PhenoSense® Assay | [2] |
| Y181C | < 5 | PhenoSense® Assay | [2] |
| G190A | < 5 | PhenoSense® Assay | [2] |
| V106A | Not specified | Resistance Selection | [2] |
| V106M | Not specified | Resistance Selection | [2] |
Note: In resistance selection experiments, V106A was the primary mutation observed with subtype B virus, and V106M was the primary mutation with subtypes A and C.[2]
Pharmacokinetics
Clinical trials in healthy adults and people living with HIV-1 have characterized the pharmacokinetic profile of MK-8507, supporting its potential for once-weekly dosing.
Table 3: Single-Dose Pharmacokinetic Parameters of MK-8507 in Healthy Adults
| Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUC₀₋∞ (ng·hr/mL) | t₁/₂ (hr) | Reference |
| 100 mg | 1030 | 4.0 | 88900 | 73.5 | |
| 200 mg | 2110 | 4.0 | 185000 | 74.4 | |
| 400 mg | 3960 | 4.0 | 363000 | 83.8 |
Table 4: Multiple-Dose Pharmacokinetic Parameters of MK-8507 in Healthy Adults (Once Weekly for 3 Weeks)
| Dose | Cₘₐₓ (ng/mL) | C₂₄ₕ (ng/mL) | AUC₀₋₁₆₈ₕ (ng·hr/mL) | t₁/₂ (hr) | Reference |
| 100 mg | 1240 | 661 | 108000 | 67.4 | |
| 200 mg | 2440 | 1320 | 224000 | 73.5 | |
| 400 mg | 4580 | 2580 | 437000 | 72.3 |
Experimental Protocols
The following sections outline the methodologies for key experiments cited in the evaluation of MK-8507.
Multiple Cycle Antiviral Activity Assay (IC₅₀ Determination)
This assay is designed to determine the concentration of an antiviral agent that inhibits 50% of viral replication over multiple rounds of infection.
Caption: Generalized workflow for IC₅₀ determination.
Protocol:
-
Cell Preparation: Human T-lymphoid cell lines permissive to HIV-1 infection (e.g., MT-4, CEM-SS) are cultured and maintained in appropriate growth medium.
-
Compound Preparation: MK-8507 is serially diluted in culture medium to generate a range of concentrations.
-
Infection: Cells are seeded into 96-well microtiter plates and infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately following infection, the serial dilutions of MK-8507 are added to the wells. Control wells include virus-infected cells without the drug (virus control) and uninfected cells (cell control).
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication, typically 4 to 5 days, at 37°C in a humidified CO₂ incubator.
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 capsid protein concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA), or by assessing the cytopathic effect of the virus on the host cells using a cell viability assay (e.g., MTS or XTT).
-
Data Analysis: The results are used to generate a dose-response curve, and the IC₅₀ value, the concentration of MK-8507 that inhibits viral replication by 50%, is calculated.
PhenoSense® Assay (Resistance Profiling)
The PhenoSense® assay is a phenotypic drug resistance assay that measures the ability of a patient's HIV-1 virus to replicate in the presence of different antiretroviral drugs.
Caption: Overview of the PhenoSense® assay process.
Protocol:
-
Sample Preparation: Viral RNA is extracted from a patient's plasma sample, or proviral DNA is extracted from infected cells.
-
Amplification and Cloning: The protease and reverse transcriptase regions of the viral genome are amplified using reverse transcription-polymerase chain reaction (RT-PCR) or PCR. These amplified gene segments are then inserted into a proprietary HIV-1 vector that lacks these regions and contains a luciferase reporter gene.
-
Production of Pseudotyped Virus: The recombinant vectors are used to transfect a producer cell line, resulting in the production of replication-defective viral particles that contain the patient-derived protease and reverse transcriptase enzymes and the luciferase reporter gene.
-
Infection and Drug Susceptibility Testing: Target cells are infected with the pseudotyped virus particles in the presence of serial dilutions of MK-8507.
-
Luciferase Assay: After a single round of replication, the cells are lysed, and the activity of the luciferase enzyme is measured. The amount of light produced is proportional to the extent of viral replication.
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC₅₀) is determined for the patient's virus and a wild-type reference virus. The fold change in IC₅₀ is calculated by dividing the IC₅₀ of the patient's virus by the IC₅₀ of the reference virus.
Conclusion
MK-8507 represents a potent non-nucleoside reverse transcriptase inhibitor with a mechanism of action centered on the allosteric inhibition of HIV-1 RT. Its in vitro activity against both wild-type and common NNRTI-resistant strains of HIV-1, combined with a pharmacokinetic profile suitable for once-weekly dosing, highlighted its potential as a valuable addition to antiretroviral therapy. However, the development of MK-8507 was paused due to safety concerns observed in a Phase 2 clinical trial when used in combination with islatravir.[3] Despite the discontinuation of its development, the technical data and understanding of its mechanism of action contribute to the broader knowledge base for the future design and development of novel antiretroviral agents.
References
- 1. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 2. Exploring the dNTP -binding site of HIV-1 reverse transcriptase for inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MSD/Merck stop once-weekly NNRTI MK-8507: islatravir studies continue with closer monitoring | HIV i-Base [i-base.info]
In-Depth Technical Guide: Ulonivirine and the HIV-1 Reverse Transcriptase Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulonivirine (MK-8507) is a next-generation, orally administered non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection. Its key characteristic is a pharmacokinetic profile that supports a once-weekly dosing regimen, a significant potential advancement in antiretroviral therapy. This document provides a comprehensive technical overview of ulonivirine's interaction with its molecular target, the HIV-1 reverse transcriptase (RT), with a focus on its binding site, inhibitory activity, and resistance profile. The information presented herein is intended to support research and development efforts in the field of HIV-1 therapeutics.
Mechanism of Action
Ulonivirine is a potent and selective allosteric inhibitor of HIV-1 RT.[1][2] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind.[3][4] This binding event induces a conformational change in the enzyme, which ultimately disrupts the catalytic activity of the polymerase, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle.[3]
Quantitative Analysis of Inhibitory Activity
The antiviral potency of ulonivirine has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) against wild-type HIV-1 has been determined to be 51.3 nM .[5]
Table 1: Ulonivirine IC50 Data
| Virus Strain | IC50 (nM) | Fold Change vs. Wild-Type |
| Wild-Type HIV-1 (Subtype B) | 51.3 | 1.0 |
| K103N Mutant | < 256.5 | < 5 |
| Y181C Mutant | < 256.5 | < 5 |
| G190A Mutant | < 256.5 | < 5 |
Data sourced from in vitro multiple cycle assays.[5]
Resistance Profile
A critical aspect of any new antiretroviral agent is its profile against drug-resistant viral strains. Ulonivirine has demonstrated a favorable resistance profile, retaining significant activity against common NNRTI-associated resistance mutations.
Key Resistance-Associated Mutations:
-
Maintained Activity: Ulonivirine shows less than a 5-fold shift in IC50 against viruses with the K103N, Y181C, and G190A mutations, which are common resistance mutations for earlier-generation NNRTIs.[5][6][7]
-
Primary Resistance Pathway: In vitro resistance selection studies have identified the V106A mutation in subtype B HIV-1 and V106M in subtypes A and C as the primary mutations conferring resistance to ulonivirine.[5]
-
Other Observed Mutations: Other mutations, such as E138K, H221Y, Y188L, P225H, F227C/L, M230L, L234I, P236L, and Y318F, have been observed in combination with the primary V106A/M mutations.[5] In a clinical study, the F227C mutation was detected in a participant who experienced viral rebound.[8][9][10]
The HIV-1 Reverse Transcriptase NNRTI Binding Site
The non-nucleoside reverse transcriptase inhibitor binding pocket (NNIBP) is a hydrophobic pocket located in the p66 subunit of HIV-1 RT, approximately 10 Å from the polymerase active site.[4] This pocket is the target for all NNRTIs, including ulonivirine.
Logical Relationship of NNRTI Binding and Inhibition
Caption: Ulonivirine binds to the NNRTI binding pocket, inducing a conformational change that inhibits polymerase activity.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Multiple Cycle Assay)
This assay is a cell-based method used to determine the half-maximal inhibitory concentration (IC50) of a compound against HIV-1 replication.
Principle: This assay measures the ability of a compound to inhibit HIV-1 replication over multiple rounds of infection in a cell culture system. The reduction in viral replication is typically quantified by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying viral antigens (e.g., p24).
Methodology:
-
Cell Culture: Maintain a suitable host cell line (e.g., MT-4 cells) in appropriate culture medium.
-
Compound Preparation: Prepare serial dilutions of ulonivirine in culture medium.
-
Infection: Seed cells in a 96-well plate and infect with a known amount of HIV-1 virus stock in the presence of the serially diluted ulonivirine. Include appropriate controls (virus only, cells only, and a reference inhibitor).
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
Quantification of Viral Replication:
-
Luciferase Assay: If using a reporter virus, lyse the cells and measure luciferase activity using a luminometer.
-
p24 ELISA: Collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.
-
-
Data Analysis: Plot the percentage of inhibition of viral replication against the logarithm of the ulonivirine concentration. Use a non-linear regression analysis to calculate the IC50 value.
Experimental Workflow for IC50 Determination
Caption: A stepwise workflow for determining the in vitro IC50 of ulonivirine against HIV-1.
PhenoSense® HIV Drug Resistance Assay
This is a commercially available phenotypic assay that measures the susceptibility of a patient's HIV-1 virus to a panel of antiretroviral drugs.
Principle: The assay involves inserting the reverse transcriptase and protease coding regions from a patient's plasma HIV-1 RNA into a standardized viral vector that contains a luciferase reporter gene. The resulting recombinant virus is then used to infect cells in the presence of serial dilutions of antiretroviral drugs. Drug susceptibility is determined by measuring the concentration of the drug required to inhibit viral replication by 50%.[5]
Methodology:
-
Sample Collection and RNA Extraction: Patient plasma is collected, and viral RNA is extracted.[3][6][7][11]
-
RT-PCR and Gene Amplification: The reverse transcriptase and protease coding regions are amplified from the viral RNA using RT-PCR.[5]
-
Cloning: The amplified patient-derived gene fragments are inserted into a proviral DNA clone that lacks the corresponding region of the RT and protease genes but contains a firefly luciferase indicator gene.[5]
-
Production of Pseudovirions: The recombinant DNA is transfected into human embryonic kidney 293 cells to produce pseudovirions containing the patient's RT and protease enzymes.
-
Infection and Drug Susceptibility Testing: The pseudovirions are used to infect target cells in 96-well plates containing serial dilutions of ulonivirine and other antiretroviral drugs.
-
Luciferase Assay: After a set incubation period, the cells are lysed, and luciferase activity is measured.
-
Data Analysis: The light output is measured, and the drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to that of a wild-type reference virus. The result is reported as a fold-change in susceptibility.[11]
Conclusion
Ulonivirine is a promising NNRTI with potent antiviral activity and a favorable resistance profile against common NNRTI-resistant HIV-1 strains. Its unique pharmacokinetic properties position it as a potential cornerstone of future once-weekly oral antiretroviral regimens. Further research, including the determination of its crystal structure in complex with HIV-1 RT and detailed kinetic studies, will provide deeper insights into its mechanism of action and aid in the development of even more effective and durable HIV-1 therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenosense Combination HIV Drug Resistance Assay | PULSE CLINIC - Asia's Leading Sexual Healthcare Network. [pulse-clinic.com]
- 4. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 6. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 7. FPGT - Overview: Phenosense Combination HIV Drug Resistance Assay [mayocliniclabs.com]
- 8. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cenetron.com [cenetron.com]
MK-8507: A Technical Overview of its Antiviral Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
December 13, 2025
Executive Summary
MK-8507, also known as ulonivirine, is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation for the once-weekly treatment of HIV-1 infection.[1][2][3] Its development was ultimately halted due to safety concerns observed in a Phase 2 clinical trial when co-administered with islatravir.[4][5] This technical guide provides a comprehensive overview of the antiviral activity spectrum of MK-8507, detailing its in vitro potency, clinical efficacy from early-phase trials, and resistance profile. The document includes summaries of key experimental protocols and visual representations of its mechanism of action and clinical trial workflow.
Mechanism of Action
MK-8507 is an allosteric inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA.[6] It binds to a hydrophobic pocket in the p66 subunit of the RT, distinct from the active site.[6] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and blocking viral replication.
References
- 1. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 2. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 3. ceitraining.org [ceitraining.org]
- 4. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of MK-8507: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8507, also known as ulonivirine, is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under clinical development for the once-weekly treatment of HIV-1 infection.[1][2][3] Its mechanism of action involves allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][4] Preclinical and early clinical studies demonstrated a promising pharmacokinetic and pharmacodynamic profile, supporting the potential for a long-acting therapeutic regimen.[1][5][6] However, the development of MK-8507 was halted during Phase 2 clinical trials due to safety concerns, specifically a dose-dependent decrease in total lymphocyte and CD4+ T-cell counts when administered in combination with islatravir.[2][7][8] This technical guide provides a comprehensive overview of the pharmacological properties of MK-8507, summarizing key data from in vitro and clinical studies.
Mechanism of Action
MK-8507 functions as an allosteric inhibitor of the HIV-1 reverse transcriptase (RT).[1][4] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which compete with natural deoxynucleotides for incorporation into the growing viral DNA chain, NNRTIs bind to a hydrophobic pocket in the p66 subunit of the RT, located approximately 10 Å from the polymerase active site.[1][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step for HIV-1 replication.
References
- 1. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merck.com [merck.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Merck halts dosing in Phase II HIV-1 combination therapy trial [clinicaltrialsarena.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Preclinical Development of the NNRTI MK-8507: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development of MK-8507, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) investigated for the treatment of HIV-1 infection. This document details the core preclinical data, including in vitro efficacy, resistance profile, and key insights from early clinical pharmacology studies that informed its initial development path. While the clinical development of MK-8507 was ultimately discontinued, the preclinical findings offer valuable insights into the discovery and evaluation of next-generation NNRTIs.
In Vitro Antiviral Activity and Potency
MK-8507 demonstrated potent antiviral activity against wild-type HIV-1 in preclinical studies.[1] The primary measure of its in vitro efficacy is the half-maximal inhibitory concentration (IC50), which was determined in multiple cycle assays.
Table 1: In Vitro Potency of MK-8507 against Wild-Type HIV-1
| Parameter | Value | Assay Type | Reference |
| IC50 | ~50 nM | Multiple Cycle Assay | [1] |
| IC50 | 51.3 nM | Multiple Cycle Assay | [2] |
Resistance Profile
A critical aspect of the preclinical evaluation of any new antiretroviral is its activity against strains of HIV-1 with existing resistance mutations to drugs in the same class. MK-8507 was profiled against common NNRTI-associated resistance mutations.
Preclinical studies indicated that MK-8507 maintained activity against some of the most prevalent NNRTI-associated resistance mutations.[1] Specifically, it showed only modest changes in activity against variants like K103N and Y181C.[1] Further analysis revealed that MK-8507 had less than a 5-fold shift in potency against the common NNRTI resistance-associated variants K103N, Y181C, and G190A.[2]
In resistance selection experiments, the primary mutation observed with subtype B virus was V106A, while V106M was the primary mutation for subtypes A and C.[2] Most other observed mutations emerged in combination with these V106A/M mutations.[2]
Table 2: Activity of MK-8507 against Common NNRTI Resistance-Associated Variants
| Mutation | Fold-Shift in Potency | Reference |
| K103N | <5 | [2] |
| Y181C | <5 | [2] |
| G190A | <5 | [2] |
Mechanism of Action
MK-8507 is an allosteric inhibitor of HIV-1 reverse transcriptase.[3] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, which is distinct from the enzyme's active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.
Figure 1. Mechanism of allosteric inhibition of HIV-1 reverse transcriptase by MK-8507.
Preclinical and Early Clinical Pharmacokinetics
Preclinical in vitro studies suggested that MK-8507 had the potential to induce the expression of CYP3A4, which could affect the metabolism of other drugs.[3][4]
Human pharmacokinetic data from Phase 1 studies in healthy volunteers and HIV-1 infected individuals demonstrated a pharmacokinetic profile that supported once-weekly oral dosing.[1][3] The mean terminal half-life in HIV-1 infected participants was observed to be between 56 and 69 hours.[1][5] Pharmacokinetics were generally dose-proportional.[1][3] A high-fat meal did not have a clinically meaningful effect on the pharmacokinetics of MK-8507.[6]
Table 3: Summary of Early Clinical Pharmacokinetic Parameters of MK-8507
| Parameter | Value | Population | Reference |
| Mean Terminal Half-life | 56-69 hours | HIV-1 Infected Adults | [1][5] |
| Mean Terminal Half-life | ~58-84 hours | Adults without HIV | [3][6] |
| Time to Maximum Concentration (Tmax) | 2-7 hours | Adults without HIV | [3][6] |
Toxicology
Detailed preclinical toxicology data from animal studies are not extensively available in the public domain. Early clinical trials in humans indicated that MK-8507 was generally well-tolerated at the doses studied.[1] However, the development of MK-8507 in combination with islatravir was halted due to safety concerns that emerged in a Phase 2 clinical trial. The trial observed dose-related decreases in total lymphocyte and CD4+ T-cell counts, which were attributed to the combination therapy, with the greatest decreases seen at the highest doses of MK-8507.[7][8]
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical studies on MK-8507 are proprietary to the manufacturer. However, the general methodologies for key in vitro assays for NNRTIs are well-established.
In Vitro Antiviral Activity Assay (Multiple Cycle Assay)
This cell-based assay is used to determine the concentration of the investigational drug required to inhibit HIV-1 replication by 50% (IC50).
Figure 2. Generalized workflow for an in vitro multiple cycle antiviral assay.
Resistance Profiling Assay (e.g., PhenoSense® Assay)
This assay is used to measure the susceptibility of different HIV-1 strains, including those with known resistance mutations, to an antiviral drug.
Figure 3. Generalized workflow for a phenotypic resistance assay.
Formulation and Chemical Synthesis
Specific details regarding the early chemical synthesis and formulation development of MK-8507 are not publicly available. For oral administration in early clinical trials, both a suspension and a tablet formulation were used.[9]
Conclusion
The preclinical profile of MK-8507 established it as a potent NNRTI with a favorable resistance profile against common mutations and pharmacokinetic properties suitable for once-weekly dosing. These promising early-stage data supported its advancement into clinical trials. However, the subsequent emergence of safety signals in a Phase 2 combination study ultimately led to the discontinuation of its development. The preclinical data and methodologies outlined in this guide remain relevant for the broader field of antiretroviral drug discovery and development, offering a valuable case study for researchers and scientists.
References
- 1. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 3. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
The Discovery and Development of Ulonivirine (MK-8507): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ulonivirine (MK-8507) is an investigational, orally active, non-nucleoside reverse transcriptase inhibitor (NNRTI) in clinical development for the treatment of HIV-1 infection.[1][2] With a pharmacokinetic profile supportive of once-weekly dosing, Ulonivirine represents a potential advancement in antiretroviral therapy, aiming to improve patient adherence and long-term outcomes.[3][4] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols related to Ulonivirine.
Introduction
The management of Human Immunodeficiency Virus Type 1 (HIV-1) infection has been revolutionized by antiretroviral therapy (ART), transforming a once-fatal diagnosis into a manageable chronic condition. However, lifelong adherence to daily medication regimens remains a significant challenge for many individuals living with HIV. Ulonivirine (MK-8507), developed by Merck Sharp & Dohme LLC, is a novel NNRTI designed to address this challenge with its potential for once-weekly oral administration.[5] This whitepaper details the scientific journey of Ulonivirine from its discovery to its current stage of clinical investigation.
Mechanism of Action
Ulonivirine is a potent and selective inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[6][7] As a non-nucleoside inhibitor, it does not compete with the natural deoxynucleotide triphosphates (dNTPs) for the enzyme's active site. Instead, Ulonivirine binds to a hydrophobic pocket in the RT enzyme, located near the polymerase active site, known as the NNRTI binding pocket.[6][8]
Binding of Ulonivirine to this allosteric site induces conformational changes in the reverse transcriptase enzyme.[8] These changes alter the spatial arrangement of the enzyme's key domains, impairing its ability to catalyze the conversion of the viral RNA genome into double-stranded DNA. This ultimately halts the replication process, leading to a reduction in viral load.[2]
Figure 1: Ulonivirine's Mechanism of Action on HIV-1 Reverse Transcriptase.
Preclinical and Clinical Development
Preclinical Evaluation
Preclinical studies demonstrated Ulonivirine's high antiviral potency, with a half-maximal inhibitory concentration (IC50) of approximately 50 nM.[3] Notably, it showed only modest changes in activity against the most prevalent NNRTI-associated resistance mutations, such as K103N and Y181C.[3][9]
Clinical Trials
Ulonivirine has been evaluated in several clinical trials to assess its safety, tolerability, pharmacokinetics, and antiretroviral activity.[2] It has often been studied in combination with Islatravir (ISL), a nucleoside reverse transcriptase translocation inhibitor.[2]
A Phase 1 proof-of-concept study in treatment-naive adults with HIV-1 infection demonstrated robust antiviral activity, with single oral doses of 40 mg, 80 mg, and 600 mg resulting in mean 7-day post-dose HIV-1 RNA reductions of approximately 1.2 to 1.5 log10 copies/mL.[3]
A Phase 2b dose-ranging study (NCT04564547) evaluated once-weekly Ulonivirine (100 mg, 200 mg, or 400 mg) in combination with Islatravir (20 mg) in virologically suppressed adults.[10][11] While the study was stopped early due to decreases in total lymphocyte and CD4+ T-cell counts attributed to the Islatravir component, the combination maintained viral suppression in all participants who had reached week 24.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of Ulonivirine.
Table 1: In Vitro Antiviral Activity of Ulonivirine
| Parameter | Value | Reference |
| IC50 | ~50 nM | [3] |
Table 2: Pharmacokinetic Properties of Ulonivirine in Adults without HIV
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 2 to 7 hours | [4][13] |
| Mean Terminal Half-life (t1/2) | ~58 to 84 hours | [4][13] |
| Accumulation Ratio (Day 36/Day 22, AUC0–168hr) | 1.18 to 1.23 | [4] |
| Food Effect on Pharmacokinetics | No clinically meaningful effect | [4][13] |
Table 3: Clinical Efficacy of Single-Dose Ulonivirine Monotherapy in Treatment-Naive HIV-1 Infected Adults
| Dose | Mean 7-Day HIV-1 RNA Reduction (log10 copies/mL) | Reference |
| 40 mg | ~1.2 | [3] |
| 80 mg | ~1.5 | [3] |
| 600 mg | ~1.5 | [3] |
Table 4: Safety and Tolerability of Ulonivirine in Clinical Trials
| Adverse Event Profile | Observations | Reference |
| Most Common Adverse Events (Monotherapy) | Nasopharyngitis, Headache | [3] |
| Drug-Related Adverse Events (Combination with Islatravir) | Fatigue, Diarrhea, Headache, Nausea | [10] |
| Discontinuation due to Adverse Events (Monotherapy) | None | [3] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the development of Ulonivirine.
HIV-1 Viral Load Quantification
Principle: The amount of HIV-1 RNA in plasma is quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR) assays.
Methodology (Example: Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test, v2.0):
-
Sample Preparation: Plasma samples are collected in EDTA tubes. Automated sample preparation is performed to isolate and purify HIV-1 RNA.[3][14]
-
Reverse Transcription: The purified viral RNA is reverse transcribed into complementary DNA (cDNA).[14]
-
Real-Time PCR: The cDNA is amplified using primers targeting conserved regions of the HIV-1 genome. Fluorescently labeled probes bind to the amplified product, and the increase in fluorescence is measured in real-time to quantify the initial amount of viral RNA.[14]
-
Quantification: The viral load is reported in copies of HIV-1 RNA per milliliter of plasma (copies/mL).[14]
Figure 2: Workflow for HIV-1 Viral Load Quantification by RT-qPCR.
HIV-1 Drug Resistance Testing
Principle: Genotypic and phenotypic assays are used to determine the susceptibility of a patient's HIV-1 strain to antiretroviral drugs.
5.2.1. Genotypic Assays
Methodology (Example: Sanger Sequencing):
-
RNA Extraction and RT-PCR: Viral RNA is extracted from a plasma sample and the reverse transcriptase gene is amplified via RT-PCR.[7]
-
Sequencing: The amplified DNA is sequenced using the Sanger chain-termination method.[7]
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.[7]
-
Interpretation: The presence of specific resistance-associated mutations is used to infer resistance to particular drugs.[7]
5.2.2. Phenotypic Assays
Methodology (Example: Recombinant Virus Assays like Antivirogram®):
-
Gene Amplification and Cloning: The patient's viral reverse transcriptase and protease genes are amplified and cloned into a laboratory strain of HIV-1 that lacks these genes.[1]
-
Viral Culture: The resulting recombinant virus is cultured in the presence of serial dilutions of the antiretroviral drug being tested.[1]
-
IC50 Determination: The concentration of the drug that inhibits viral replication by 50% (IC50) is determined.[1]
-
Fold Change Calculation: The IC50 for the patient's virus is compared to the IC50 of a wild-type reference virus. The result is reported as a fold-change in susceptibility.[1]
Figure 3: Comparative Workflow of Genotypic and Phenotypic HIV Drug Resistance Testing.
Conclusion and Future Directions
Ulonivirine (MK-8507) is a promising investigational NNRTI with a pharmacokinetic profile that supports a once-weekly oral dosing regimen. Clinical studies have demonstrated its potent antiviral activity. While its development in combination with Islatravir has faced challenges related to the safety profile of Islatravir, the potential of Ulonivirine as a component of future long-acting antiretroviral therapies remains significant. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in combination with other antiretroviral agents. The development of Ulonivirine underscores the ongoing commitment to simplifying HIV treatment and improving the quality of life for people living with HIV.
References
- 1. academic.oup.com [academic.oup.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ulonivirine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. selleckchem.com [selleckchem.com]
- 7. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasusa.org [iasusa.org]
- 10. IAS 2025: Once-weekly oral ART with ulonivirine plus islatravir: 24-week phase 2 results | HIV i-Base [i-base.info]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. merck.com [merck.com]
- 13. researchgate.net [researchgate.net]
- 14. hiv.guidelines.org.au [hiv.guidelines.org.au]
MK-8507: A Technical Overview of a Potential Once-Weekly HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8507 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation as a potential once-weekly oral treatment for HIV-1 infection. Possessing a promising preclinical profile characterized by potent antiviral activity against wild-type and common NNRTI-resistant variants, along with a pharmacokinetic profile supportive of extended dosing intervals, MK-8507 reached Phase 2 clinical development. However, its development was halted due to safety concerns, specifically observed decreases in total lymphocyte and CD4+ T-cell counts in trial participants. This technical guide provides a comprehensive overview of the available preclinical and clinical data on MK-8507, including its mechanism of action, in vitro pharmacology, pharmacokinetics, resistance profile, and clinical trial findings. Detailed methodologies for key experiments are summarized, and critical pathways and workflows are visualized to offer a thorough understanding of this investigational agent.
Introduction
The development of long-acting antiretroviral therapies holds the promise of improving adherence and quality of life for people living with HIV. MK-8507 emerged as a potent NNRTI with a long plasma half-life, positioning it as a candidate for a once-weekly oral regimen.[1][2] This document synthesizes the publicly available scientific and clinical data on MK-8507 to serve as a technical resource for the research and drug development community.
Mechanism of Action
MK-8507 is an allosteric inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into DNA.[3] Like other NNRTIs, MK-8507 binds to a hydrophobic pocket in the p66 subunit of the RT, distinct from the active site.[3] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting the polymerase activity, thereby preventing the synthesis of viral DNA.[4]
Signaling Pathway: HIV-1 Reverse Transcription and NNRTI Inhibition
The following diagram illustrates the HIV-1 reverse transcription process and the mechanism of inhibition by NNRTIs like MK-8507.
In Vitro Pharmacology
Antiviral Potency
MK-8507 demonstrated potent antiviral activity against wild-type HIV-1 in cell-based assays.[5][6] The half-maximal inhibitory concentration (IC50) was determined to be approximately 51.3 nM.[2][6]
Resistance Profile
In vitro resistance selection studies were conducted to identify the mutational pathways leading to MK-8507 resistance. These studies showed that the primary mutation selected was V106A in subtype B virus and V106M in subtypes A and C.[2][6] Other mutations observed in combination with V106A/M included E138K, H221Y, Y188L, P225H, F227C/L, M230L, L234I, P236L, and Y318F.[6] Importantly, MK-8507 retained activity against common NNRTI resistance-associated variants such as K103N, Y181C, and G190A, with less than a 5-fold shift in IC50.[2][6]
Table 1: In Vitro Antiviral Activity and Resistance Profile of MK-8507
| Parameter | Value/Description |
| IC50 (Wild-Type HIV-1) | 51.3 nM[2][6] |
| Primary Resistance Mutations | V106A (Subtype B), V106M (Subtypes A and C)[2][6] |
| Other Selected Mutations | E138K, H221Y, Y188L, P225H, F227C/L, M230L, L234I, P236L, Y318F[6] |
| Activity against Common NNRTI Variants (K103N, Y181C, G190A) | <5-fold shift in IC50[2][6] |
Experimental Protocols: In Vitro Assays
A multiple-cycle assay was utilized to determine the IC50 of MK-8507 against wild-type HIV-1.[6] While specific cell lines and viral strains used for MK-8507 are not detailed in the public domain, a general protocol for such an assay is as follows:
-
Cell Culture: A suitable host cell line (e.g., MT-4, CEM-SS) is cultured under standard conditions.
-
Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection.
-
Drug Treatment: Immediately after infection, cells are treated with serial dilutions of MK-8507.
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Endpoint Measurement: Viral replication is quantified by measuring a relevant endpoint, such as p24 antigen production in the culture supernatant (using ELISA) or cell viability (using assays like MTT or CellTiter-Glo).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
The selection of resistant variants was performed by culturing HIV-1 in the presence of escalating concentrations of MK-8507.[6]
-
Initial Culture: HIV-1 is cultured in a suitable T-cell line in the presence of a starting concentration of MK-8507 (typically around the IC50).
-
Passaging: The culture supernatant containing progeny virus is harvested and used to infect fresh cells with an increased concentration of MK-8507.
-
Dose Escalation: This process is repeated for multiple passages, with the drug concentration gradually increased as viral replication becomes evident at each concentration.
-
Genotypic Analysis: Once high-level resistance is achieved, the proviral DNA from the resistant virus is sequenced to identify mutations in the reverse transcriptase gene.
The PhenoSense® assay was used to determine the susceptibility of different HIV-1 variants to MK-8507.[6] This is a single-cycle replication assay.
Pharmacokinetics
Phase 1 studies in healthy adults and treatment-naive adults with HIV-1 infection established the pharmacokinetic profile of MK-8507.[3][5][7]
Table 2: Pharmacokinetic Parameters of MK-8507 in Humans
| Parameter | Value |
| Mean Terminal Half-life (t½) | 56 - 84 hours[3][5][7] |
| Time to Maximum Concentration (Tmax) | 2 - 7 hours[3] |
| Dose Proportionality | Approximately dose-proportional from 2 to 1,200 mg[3] |
Experimental Protocols: Phase 1 Clinical Trials
Two key Phase 1 studies provided the initial pharmacokinetic and safety data for MK-8507.
-
Design: Randomized, double-blind, placebo-controlled.[3]
-
Participants: Healthy adults without HIV.[3]
-
Dosing: Single oral ascending doses ranging from 2 to 400 mg.[3]
-
Assessments: Pharmacokinetic profiling through serial blood sampling, safety and tolerability monitoring.[3]
-
Design: Randomized, double-blind, placebo-controlled.[3]
-
Participants: Healthy adults without HIV.[3]
-
Dosing:
-
Assessments: Pharmacokinetic profiling, safety and tolerability, and a substudy to assess the interaction with midazolam (a CYP3A4 substrate).[3]
-
Design: Open-label, single-dose.[5]
-
Participants: 18 treatment-naive adults with HIV-1 infection (plasma HIV-1 RNA ≥10,000 copies/mL and CD4+ T-cell count >200 cells/mm³).[5]
-
Dosing: Single oral doses of 40, 80, or 600 mg.[5]
-
Assessments:
Clinical Development and Discontinuation
Phase 2 IMAGINE-DR Trial (NCT04564547)
MK-8507 advanced to a Phase 2b clinical trial, IMAGINE-DR, in combination with islatravir (a nucleoside reverse transcriptase translocation inhibitor) as a once-weekly oral regimen.[8][9][10]
-
Design: Randomized, active-controlled, double-blind, dose-ranging study.[8][10]
-
Participants: Adults with HIV-1 who were virologically suppressed on a daily regimen of bictegravir/emtricitabine/tenofovir alafenamide (BIC/FTC/TAF).[8][10]
-
Intervention: Switch to a once-weekly combination of islatravir and varying doses of MK-8507.[9]
Discontinuation of Development
In November 2021, Merck announced the discontinuation of dosing in the IMAGINE-DR trial and paused the development of MK-8507.[8] The decision was based on the recommendation of an external Data Monitoring Committee (eDMC) which observed a dose-dependent decrease in total lymphocyte and CD4+ T-cell counts in participants receiving the MK-8507 and islatravir combination.[8] The greatest decreases were observed at the highest doses of MK-8507.[8]
Conclusion
MK-8507 represented a promising development in the quest for long-acting oral HIV therapies. Its potent in vitro activity against a range of HIV-1 variants and its favorable pharmacokinetic profile supported its progression into clinical trials. However, the emergence of safety signals in the Phase 2 IMAGINE-DR trial, specifically the reduction in lymphocyte and CD4+ T-cell counts, led to the discontinuation of its development. The data and methodologies summarized in this technical guide provide a valuable case study for the scientific community, highlighting both the potential and the challenges in the development of novel antiretroviral agents. Further investigation into the mechanism of the observed hematological effects could provide important insights for future drug development efforts in the field of HIV.
References
- 1. HIV Drug Resistance Database [hivdb.stanford.edu]
- 2. NNRTI MK-8507 Selects V106 Mutations, Active Against Common NNRTI Mutations [natap.org]
- 3. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution view of HIV-1 reverse transcriptase initiation complexes and inhibition by NNRTI drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 7. researchgate.net [researchgate.net]
- 8. merck.com [merck.com]
- 9. lapal.medicinespatentpool.org [lapal.medicinespatentpool.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Cellular Targets of MK-8507: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of MK-8507, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI). The document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols used for its characterization, and provides visual representations of its signaling pathway and experimental workflows.
Executive Summary
MK-8507, also known as ulonivirine, is a potent and selective allosteric inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT).[1][2] As an NNRTI, its primary cellular target is the viral enzyme essential for the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. MK-8507 binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distinct from the active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity. Preclinical and clinical studies have demonstrated its high antiviral potency and a pharmacokinetic profile that supports once-weekly oral administration.[5][6][7] However, the clinical development of MK-8507 was paused due to observed decreases in total lymphocyte and CD4+ T-cell counts in a Phase 2 trial when used in combination with islatravir.[8]
Mechanism of Action and Cellular Target
The sole identified cellular target of MK-8507 is the HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause termination, MK-8507 acts non-competitively.
-
Binding Site: MK-8507 binds to a well-characterized allosteric site within the p66 subunit of the HIV-1 RT, approximately 10 Å from the polymerase active site.[3][4] This site is often referred to as the NNRTI binding pocket (NNIBP).
-
Inhibitory Action: The binding of MK-8507 to the NNIBP induces a conformational change in the three-dimensional structure of the enzyme. This distortion of the enzyme's structure is thought to restrict the mobility of the "thumb" and "finger" subdomains of the p66 subunit, which is critical for the proper positioning of the nucleic acid template and primer and for the catalytic activity of the polymerase. This ultimately leads to the inhibition of DNA synthesis from the viral RNA template.
Quantitative Data on MK-8507 Activity
The antiviral potency of MK-8507 has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: In Vitro Antiviral Activity of MK-8507 against Wild-Type HIV-1
| Parameter | Value | Cell Line/Assay | Reference |
| IC50 | ~50 nM | Preclinical studies | [5][6] |
| IC50 | 51.3 nM | Multiple cycle assay | [9] |
Table 2: Antiviral Activity of MK-8507 against NNRTI-Resistant HIV-1 Variants
| Resistant Mutant | Fold Change in IC50 | Assay | Reference |
| K103N | <5-fold | Multiple cycle assay | [9] |
| Y181C | <5-fold | Multiple cycle assay | [9] |
| G190A | <5-fold | Multiple cycle assay | [9] |
Table 3: Primary Resistance-Associated Mutations Selected by MK-8507 In Vitro
| HIV-1 Subtype | Primary Mutation | Reference |
| Subtype B | V106A | [9] |
| Subtypes A and C | V106M | [9] |
Experimental Protocols
Detailed, step-by-step protocols for the characterization of MK-8507 are often proprietary. However, this section outlines the principles and generalized methodologies for the key experiments cited in the literature.
IC50 Determination using a Multiple Cycle Assay
Principle: This assay determines the concentration of a drug required to inhibit 50% of viral replication in a cell culture system over multiple rounds of infection.
Generalized Protocol:
-
Cell Plating: Seed permissive host cells (e.g., MT-4 cells) in a 96-well microplate.
-
Compound Dilution: Prepare a serial dilution of MK-8507 in culture medium.
-
Infection: Add a standardized amount of wild-type HIV-1 virus stock to the wells containing the host cells and the different concentrations of MK-8507. Include control wells with no virus and virus with no drug.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Quantification of Viral Replication: Measure a marker of viral replication. A common method is to quantify the activity of viral reverse transcriptase in the culture supernatant or to measure the level of a viral protein (e.g., p24 antigen) using an ELISA.
-
Data Analysis: Plot the percentage of viral inhibition against the log concentration of MK-8507. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
In Vitro Resistance Selection Studies
Principle: This experiment is designed to identify the genetic mutations in HIV-1 that confer resistance to a drug. This is achieved by culturing the virus in the presence of escalating concentrations of the drug over a prolonged period.
Generalized Protocol:
-
Initial Culture: Infect a culture of permissive cells with wild-type HIV-1 in the presence of a low concentration of MK-8507 (typically at or below the IC50).
-
Monitoring and Passage: Monitor the culture for signs of viral replication. When viral breakthrough is observed, harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect a fresh culture of cells in the presence of a higher concentration of MK-8507.
-
Iterative Process: Repeat the monitoring and passaging with increasing drug concentrations for several weeks or months.
-
Genotypic Analysis: Once a virus population that can replicate at high concentrations of MK-8507 is selected, isolate the viral RNA. Perform reverse transcription PCR (RT-PCR) to amplify the reverse transcriptase gene, followed by DNA sequencing to identify mutations that have arisen compared to the original wild-type virus.
PhenoSense® Assay for Resistance Profiling
Principle: The PhenoSense® assay is a commercially available phenotypic drug resistance test. It measures the ability of a patient's HIV-1 virus to replicate in the presence of different antiretroviral drugs. For characterizing MK-8507, this assay was used to assess its activity against a panel of clinical NNRTI-resistant variants.
Generalized Protocol:
-
Sample Preparation: Patient-derived plasma containing HIV-1 is the starting material. Viral RNA is extracted from the plasma.
-
Generation of Recombinant Virus: The reverse transcriptase and protease regions of the patient's virus are amplified by RT-PCR and inserted into a standardized HIV-1 laboratory vector that lacks these genes but contains a luciferase reporter gene.
-
Production of Pseudovirions: The resulting recombinant viral vector DNA is transfected into producer cells, which generate infectious virus particles containing the patient-derived reverse transcriptase and protease.
-
Infection and Drug Susceptibility Testing: The pseudovirions are used to infect target cells in the presence of serial dilutions of MK-8507 and other antiretroviral drugs.
-
Luciferase Measurement: The amount of viral replication is quantified by measuring the luciferase activity in the infected cells.
-
Data Analysis: The IC50 for each drug is calculated and compared to the IC50 against a wild-type reference virus. The result is reported as a fold-change in susceptibility.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of MK-8507 on HIV-1 reverse transcriptase.
Experimental Workflow Diagram
Caption: Generalized workflow for in vitro resistance selection studies.
References
- 1. HIV Phenosense (Sendout) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 2. Ulonivirine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. journals.asm.org [journals.asm.org]
- 5. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 6. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Screening Assays for Use of Broadly Neutralizing Antibodies in People Living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NNRTI MK-8507 Selects V106 Mutations, Active Against Common NNRTI Mutations [natap.org]
- 9. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MK-8507 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of MK-8507, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection. MK-8507 has demonstrated high potency against wild-type HIV-1 and certain NNRTI-resistant strains, with a pharmacokinetic profile that supports once-weekly oral dosing.[1][2] The protocols outlined below cover key assays for characterizing the antiviral activity, cytotoxicity, and potential off-target effects of this compound.
Antiviral Activity of MK-8507
MK-8507 is an allosteric inhibitor of HIV-1 reverse transcriptase, binding to the NNRTI hydrophobic binding pocket.[2] Its in vitro antiviral efficacy has been assessed through various cell-based and enzymatic assays.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of MK-8507 against wild-type HIV-1 and common NNRTI-resistant variants.
Table 1: In Vitro Anti-HIV-1 Activity of MK-8507
| Assay Type | HIV-1 Strain/Subtype | Cell Line/System | Parameter | Value (nM) |
| Cell-Based Antiviral Assay | Wild-Type (Subtype B) | Multiple cycle assay | IC50 | 51.3[3] |
| Cell-Based Antiviral Assay | Wild-Type | Preclinical studies | IC50 | ~50[1] |
Table 2: Activity of MK-8507 against NNRTI-Resistant HIV-1 Variants
| Resistance Mutation | Fold Change in Susceptibility vs. Wild-Type |
| K103N | <5[3][4] |
| Y181C | <5[3][4] |
| G190A | <5[3][4] |
| V106A | 0.9 - 544.0 (emerged in selection)[3] |
| V106M | 0.9 - 544.0 (emerged in selection)[3] |
| E138K | Combination with V106A/M[3] |
| H221Y | Combination with V106A/M[3] |
| Y188L | Combination with V106A/M[3] |
| P225H | Combination with V106A/M[3] |
| F227C/L | Combination with V106A/M[3] |
| M230L | Combination with V106A/M[3] |
| L234I | Combination with V106A/M[3] |
| P236L | Combination with V106A/M[3] |
| Y318F | Combination with V106A/M[3] |
Note: In the PhenoSense® assay, MK-8507 maintained a <5-fold shift against 13 of 21 clinical NNRTI variants tested.[3]
Table 3: Cytotoxicity and Selectivity Index of MK-8507
| Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Various | Data not publicly available | Data not publicly available |
While cytotoxicity assays were performed, specific CC50 values for MK-8507 are not available in the public domain.[3] A high selectivity index is desirable, indicating that the compound is effective at concentrations that are not toxic to host cells.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)
This assay directly measures the inhibitory effect of MK-8507 on the enzymatic activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
MK-8507 stock solution
-
96-well plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Prepare serial dilutions of MK-8507 in the assay buffer.
-
In a 96-well plate, combine the poly(A) template, oligo(dT) primer, and dNTPs.
-
Add the diluted MK-8507 or vehicle control to the wells.
-
Initiate the reaction by adding recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction and precipitate the newly synthesized DNA (e.g., using trichloroacetic acid).
-
Transfer the precipitate to a filter plate and wash to remove unincorporated labeled dNTPs.
-
Quantify the incorporated labeled dNTPs using a scintillation counter or fluorescence plate reader.
-
Calculate the percent inhibition for each MK-8507 concentration relative to the vehicle control and determine the IC50 value.
References
- 1. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of MK-8507 in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8507 is a novel, potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation for the once-weekly oral treatment of HIV-1 infection.[1][2][3] Accurate quantification of MK-8507 in plasma is crucial for pharmacokinetic studies, dose-finding, and assessing the relationship between drug exposure and antiviral efficacy.[4] This document provides detailed application notes and protocols for the determination of MK-8507 concentrations in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective method for bioanalysis.[1][5][6]
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
MK-8507, like other NNRTIs, inhibits the activity of HIV-1 reverse transcriptase (RT), an essential enzyme for the virus to replicate its RNA genome into DNA that can be integrated into the host cell's genome.[7][8] NNRTIs bind to a hydrophobic pocket on the p66 subunit of the RT, which is distinct from the active site.[1][9] This binding induces a conformational change in the enzyme, thereby inhibiting its function non-competitively.[10]
Quantitative Data Summary
Pharmacokinetic studies have established key parameters for MK-8507 in human plasma. The following tables summarize the analytical method's performance and the pharmacokinetic properties of MK-8507.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL (2.03 nM) | [1] |
| Linear Calibration Range | 1.0 - 1000 ng/mL | [1] |
| Mean Intrarun Accuracy | 94.8% - 113% | [1] |
| Intrarun Precision (%CV) | ≤6.2% | [1] |
| Mean Interrun Accuracy | Data available, specific values not cited | [1] |
Table 2: Pharmacokinetic Parameters of MK-8507 in Adults without HIV
| Dose | Tmax (h) | Terminal Half-life (h) | C168hr (ng/mL) | Reference |
| Single Doses (2-1200 mg) | 2 - 7 | 58 - 84 | - | [1][2] |
| 100 mg (multiple doses) | ~3 - 5 | 67 - 74 | Achieved antiviral efficacy target | [1] |
| 200 mg (multiple doses) | ~3 - 5 | 67 - 74 | Achieved antiviral efficacy target | [1] |
| 400 mg (multiple doses) | ~3 - 5 | 67 - 74 | Achieved antiviral efficacy target | [1] |
Experimental Protocols
The following protocols are based on established methods for the quantification of small molecules in plasma and specific information available for MK-8507.[1][11][12][13][14]
Experimental Workflow Overview
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[11][12][15]
Materials:
-
Human plasma samples (stored at -80°C)
-
MK-8507 analytical standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled MK-8507)
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL) or 96-well plates
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge (capable of >14,000 x g)
Procedure:
-
Thaw plasma samples on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of MK-8507 standard into blank human plasma.
-
In a microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well in a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis
This protocol outlines typical parameters for a Waters Acquity UPLC system coupled to a tandem quadrupole mass spectrometer.[1][16]
Instrumentation:
-
Waters Acquity UPLC System
-
Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S) with a turbo ionspray interface
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
MK-8507: To be determined by direct infusion of the analytical standard.
-
Internal Standard: To be determined by direct infusion of the IS.
-
-
Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Collision Gas: Nitrogen
-
Curtain Gas: 30 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
Bioanalytical Method Validation
The described method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure its reliability for the analysis of study samples.[2][17][18] Key validation parameters include:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of MK-8507 and the IS in blank plasma from at least six different sources.
-
Linearity and Range: A calibration curve with at least six non-zero standards should demonstrate a linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Recovery: The efficiency of the extraction process should be consistent and reproducible.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by endogenous plasma components.
-
Stability: Evaluation of the stability of MK-8507 in plasma under various conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage).
Conclusion
The LC-MS/MS method outlined in this document provides a robust and sensitive approach for the quantification of MK-8507 in human plasma. The detailed protocols for sample preparation and analysis, along with the summary of quantitative data, serve as a valuable resource for researchers in the field of antiretroviral drug development. Adherence to proper bioanalytical method validation guidelines is essential to ensure the generation of high-quality data for pharmacokinetic and clinical studies.
References
- 1. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 5. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method Validation for Quantification of Nirmatrelvir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 8. researchgate.net [researchgate.net]
- 9. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of HIV-1 Reverse Transcriptase—Associated Ribonuclease H Activity | MDPI [mdpi.com]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lcms.cz [lcms.cz]
- 17. moh.gov.bw [moh.gov.bw]
- 18. fda.gov [fda.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Antiviral Activity of MK-8507
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8507 is a novel and potent non-nucleoside reverse transcriptase inhibitor (NNRTI) under investigation for the treatment of HIV-1 infection, with the potential for once-weekly oral administration.[1][2] As an allosteric inhibitor, MK-8507 binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å from the polymerase active site, inducing conformational changes that inhibit the enzyme's function.[1] Preclinical studies have demonstrated its high antiviral potency, with a half-maximal inhibitory concentration (IC50) of approximately 50-51.3 nM against wild-type HIV-1.[2][3] Notably, MK-8507 has shown activity against common NNRTI-resistant viral variants.[1][3]
These application notes provide detailed protocols for cell-based assays to quantify the in vitro antiviral efficacy and cytotoxicity of MK-8507. The described methods are essential for the preclinical evaluation of MK-8507 and other NNRTI candidates.
Data Presentation
The following tables summarize the key in vitro virological data for MK-8507.
Table 1: In Vitro Antiviral Activity of MK-8507 against Wild-Type HIV-1
| Parameter | Value | Reference |
| Half-maximal Inhibitory Concentration (IC50) | 51.3 nM | [3] |
| Half-maximal Effective Concentration (EC50) | ~50 nM | [2] |
Table 2: In Vitro Activity of MK-8507 against Common NNRTI-Resistant HIV-1 Variants
| Variant | Fold-Shift in Potency | Reference |
| K103N | <5 | [3] |
| Y181C | <5 | [3] |
| G190A | <5 | [3] |
Signaling Pathway and Mechanism of Action
MK-8507 targets the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle. The diagram below illustrates the simplified HIV-1 lifecycle and the point of inhibition by NNRTIs like MK-8507.
Caption: Simplified HIV-1 lifecycle and the inhibitory action of MK-8507.
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below. These protocols are designed to assess the antiviral activity and cytotoxicity of MK-8507.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of MK-8507 that may be toxic to the host cells, which is crucial for calculating the selectivity index. The MT-4 human T-cell leukemia line is highly susceptible to HIV infection and is a suitable model.[4][5]
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin/streptomycin)
-
MK-8507 stock solution (in DMSO)
-
96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the 96-well plate with MT-4 cells at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[4]
-
Prepare serial dilutions of MK-8507 in complete culture medium.
-
Add 100 µL of the diluted compound to the appropriate wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator, corresponding to the duration of the antiviral assay.[4]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control and determine the 50% cytotoxic concentration (CC50).
HIV-1 p24 Antigen Production Assay
This assay quantifies the amount of HIV-1 p24 capsid protein in the cell culture supernatant, which is a direct measure of viral replication.
Materials:
-
MT-4 cells
-
HIV-1 stock (e.g., NL4-3)
-
MK-8507 stock solution
-
96-well plates
-
HIV-1 p24 Antigen Capture ELISA kit
Protocol:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[4]
-
Prepare serial dilutions of MK-8507 in culture medium and add them to the cells.
-
Infect the cells with a predetermined amount of HIV-1 (e.g., a multiplicity of infection that results in significant p24 production in 4-5 days).[4]
-
Include wells with infected cells without the inhibitor (virus control) and uninfected cells (cell control).
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.[6]
-
After incubation, centrifuge the plates and carefully collect the culture supernatants.
-
Perform the p24 antigen ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm using a microplate reader.[4]
-
Generate a standard curve using the absorbance values of the known p24 standards.
-
Determine the concentration of p24 in the test samples by interpolating their absorbance values from the standard curve.[4]
-
Calculate the percentage of inhibition of p24 production for each compound concentration and determine the EC50 value.
References
- 1. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 4. benchchem.com [benchchem.com]
- 5. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Ulonivirine in HIV-1 Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for evaluating the inhibitory effects of Ulonivirine (MK-8507), an investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), against Human Immunodeficiency Virus Type 1 (HIV-1). Detailed protocols for key assays are provided to guide researchers in the preclinical and clinical development of this and similar antiviral compounds.
Introduction to Ulonivirine
Ulonivirine is a potent, investigational NNRTI being developed for the treatment of HIV-1 infection.[1] As an NNRTI, its mechanism of action involves binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[2][3] Ulonivirine is being explored as a potential component of a once-weekly oral antiretroviral therapy, often in combination with other agents like Islatravir.[4][5][6] Preclinical and clinical studies have demonstrated its ability to suppress viral replication, although its development has seen challenges, including observations of decreased lymphocyte and CD4 counts in some trials.[2][6][7]
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Ulonivirine (Illustrative Data)
| HIV-1 Strain | Cell Line | Assay Type | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| NL4-3 (Wild-Type) | MT-2 | p24 Antigen ELISA | 0.05 | > 200 | > 4,000,000 |
| BaL (Wild-Type) | PBMCs | p24 Antigen ELISA | 0.02 | > 200 | > 10,000,000 |
| K103N Mutant | MT-4 | Luciferase Reporter | 0.15 | > 200 | > 1,333,333 |
| Y181C Mutant | MT-4 | Luciferase Reporter | 0.20 | > 200 | > 1,000,000 |
Note: The EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values presented are illustrative and based on typical potencies for novel NNRTIs. Actual values for Ulonivirine would be determined experimentally.
Table 2: Summary of a Phase 2b Clinical Trial of Ulonivirine in Combination with Islatravir (IMAGINE-DR; MK-8591-013)
| Parameter | Ulonivirine + Islatravir Arm (Pooled Doses) | Bictegravir/Emtricitabine/Tenofovir Alafenamide (Biktarvy) Arm |
| Number of Participants | 121 | 40 |
| Primary Endpoint | Percentage of participants with HIV-1 RNA <50 copies/mL at Week 24 | Percentage of participants with HIV-1 RNA <50 copies/mL at Week 24 |
| Efficacy at Week 24 | 100% of participants with available data maintained viral suppression | Not applicable (control) |
| Drug-Related Adverse Events | 17.4% | 10% |
| Discontinuation due to Adverse Events | 2.5% | 0% |
| Mean Change in CD4 Counts | -23.9% | -0.8% |
This table summarizes data presented from the MK-8591-013 study, which was stopped early due to decreases in lymphocyte and CD4 counts observed in the investigational arms.[2][6][7] The declines in lymphocyte and CD4 counts were generally reversible after discontinuation of the study drugs.[2]
Experimental Protocols
Protocol 1: Determination of Antiviral Potency (EC₅₀) using a Cell-Based HIV-1 Replication Assay
This protocol describes the measurement of HIV-1 inhibition by quantifying the p24 capsid protein in the culture supernatant of infected cells.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, PM1, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 laboratory-adapted strain (e.g., NL4-3) or clinical isolate
-
Complete cell culture medium
-
Ulonivirine stock solution (in DMSO)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 50 µL of complete medium.
-
Compound Dilution: Prepare serial dilutions of Ulonivirine in culture medium.
-
Infection: Add 50 µL of the diluted Ulonivirine to the wells, followed by 100 µL of HIV-1 stock at a predetermined multiplicity of infection (MOI), typically 0.01. Include virus-only controls (no inhibitor) and cell-only controls (no virus).
-
Incubation: Incubate the plates for 4-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free culture supernatants.
-
p24 ELISA: Perform the p24 antigen ELISA on the supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each Ulonivirine concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.[8]
Protocol 2: Biochemical HIV-1 Reverse Transcriptase Inhibition Assay
This protocol measures the direct inhibitory effect of Ulonivirine on the enzymatic activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT)
-
Template/primer (e.g., poly(A)/oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a biotin/digoxigenin-labeled nucleotide)
-
Ulonivirine stock solution (in DMSO)
-
Microplate (e.g., 96-well) suitable for the detection method
-
Detection reagents (e.g., scintillation fluid and counter, or streptavidin-coated plates and colorimetric/fluorometric substrate)
Procedure:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, template/primer, and dNTPs.
-
Inhibitor Addition: Add serial dilutions of Ulonivirine to the appropriate wells. Include enzyme-only controls (no inhibitor) and no-enzyme controls.
-
Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to all wells except the no-enzyme control to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). Quantify the newly synthesized DNA using the appropriate detection method. For radiolabeled dNTPs, this involves capturing the DNA on a filter and measuring radioactivity. For non-radioactive methods, this typically involves an ELISA-like procedure to detect the incorporated labeled nucleotide.[9][10]
-
Data Analysis: Calculate the percentage of RT inhibition for each Ulonivirine concentration relative to the enzyme-only control. Determine the IC₅₀ value from a dose-response curve.
Protocol 3: Selection and Characterization of Ulonivirine-Resistant HIV-1
This protocol outlines a method for generating and identifying HIV-1 variants with reduced susceptibility to Ulonivirine.
Materials:
-
HIV-1 permissive T-cell line (e.g., C8166)
-
Wild-type HIV-1 stock
-
Ulonivirine
-
Cell culture flasks
-
Reagents for proviral DNA extraction, PCR amplification of the reverse transcriptase gene, and DNA sequencing
Procedure:
-
Initial Infection: Infect C8166 cells with wild-type HIV-1 at a specific MOI in the presence of Ulonivirine at a concentration equivalent to its EC₉₀.[11]
-
Culture Monitoring: Monitor the cell culture for signs of viral replication (cytopathic effect or p24 production).
-
Virus Passage: When viral replication is observed, harvest the cell-free supernatant containing the virus and use it to infect fresh cells. In subsequent passages, gradually increase the concentration of Ulonivirine.
-
Resistance Confirmation: Once a virus population is capable of replicating at significantly higher concentrations of Ulonivirine compared to the wild-type virus, confirm the resistant phenotype by performing the EC₅₀ determination assay (Protocol 1).
-
Genotypic Analysis: Extract proviral DNA from the infected cells. Amplify the reverse transcriptase-coding region of the pol gene by PCR. Sequence the PCR products to identify mutations associated with Ulonivirine resistance.
Visualizations
HIV-1 Reverse Transcription and Inhibition by Ulonivirine
Caption: Mechanism of Ulonivirine action on HIV-1 reverse transcription.
Experimental Workflow for Ulonivirine Evaluation
Caption: Workflow for the in vitro characterization of Ulonivirine.
Logical Relationship in NNRTI Resistance Development
Caption: The process of selecting for NNRTI-resistant HIV-1 variants.
References
- 1. HIV Reverse Transcriptase Assay [profoldin.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive reverse transcriptase assay to detect and quantitate human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. xpressbio.com [xpressbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Identification and Characterization of a Novel HIV-1 Nucleotide-Competing Reverse Transcriptase Inhibitor Series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of MK-8507 (Ulonivirine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8507, also known as Ulonivirine, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection.[1][2] As with any pharmaceutical compound in development, comprehensive analytical characterization is crucial to ensure its quality, safety, and efficacy. This document provides a detailed overview of the key analytical methods and protocols for the characterization of MK-8507, including its mechanism of action, methods for quantification, purity determination, and dissolution profiling.
Chemical Information:
| Parameter | Value |
| Compound Name | MK-8507, Ulonivirine |
| CAS Number | 1591823-76-5 |
| Molecular Formula | C18H8ClF6N5O3 |
| Molecular Weight | 491.73 g/mol |
| Mechanism of Action | Non-nucleoside Reverse Transcriptase Inhibitor (NNRTI) |
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
MK-8507 is an allosteric inhibitor of HIV-1 reverse transcriptase, a key enzyme responsible for converting the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs like MK-8507 do not bind to the active site of the enzyme. Instead, they bind to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, located approximately 10 Å from the polymerase active site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.
References
Application Notes and Protocols: Utilizing MK-8507 in Combination with Other Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8507 is an investigational novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that was in clinical development for the once-weekly oral treatment of HIV-1 infection.[1] As an NNRTI, MK-8507 allosterically inhibits the HIV-1 reverse transcriptase, a critical enzyme in the viral replication cycle.[2] These application notes provide a summary of the available data and experimental protocols relevant to the study of MK-8507 in combination with other antiretroviral agents.
Note: The clinical development of MK-8507 was paused following observations of decreased total lymphocyte and CD4+ T-cell counts in the Phase 2 IMAGINE-DR trial, where it was evaluated in combination with islatravir.[3][4] The greatest decreases were observed at the higher doses of MK-8507.[3]
Data Presentation
Preclinical Antiviral Activity and Cytotoxicity of MK-8507
| Parameter | Virus/Cell Line | Value | Combination Agents | Observation | Reference |
| IC50 | Wild-Type HIV-1 (Subtype B) | 51.3 nM | - | Potent antiviral activity against wild-type HIV-1. | [5] |
| Fold Change in IC50 | K103N Mutant | <5-fold | - | Maintained activity against this common NNRTI resistance-associated variant. | [5] |
| Fold Change in IC50 | Y181C Mutant | <5-fold | - | Maintained activity against this common NNRTI resistance-associated variant. | [5] |
| Fold Change in IC50 | G190A Mutant | <5-fold | - | Maintained activity against this common NNRTI resistance-associated variant. | [5] |
| Combination Antiviral Activity | - | - | 17 antiviral agents, including islatravir | Additive antiviral activity; no antagonism observed. | [5] |
Clinical Efficacy of MK-8507 in Combination with Islatravir (IMAGINE-DR Trial - Dosing Stopped)
| Parameter | MK-8507 Dose | Islatravir Dose | Observation | Reference |
| CD4+ T-cell count change | 200 mg and 400 mg | Not Specified | Greatest decreases in total lymphocyte and CD4+ T-cell counts observed at these higher doses. | [3] |
Clinical Efficacy of Islatravir in Combination with Other Antiretrovirals
Islatravir and Doravirine (Phase 3)
| Parameter | Treatment Arm | Week 48 Outcome | Reference |
| HIV-1 RNA <50 copies/mL | Switched to DOR/ISL (100mg/0.25mg) | 95.6% | [6] |
| HIV-1 RNA <50 copies/mL | Continued baseline ART | 91.9% | [6] |
| HIV-1 RNA ≥50 copies/mL | Switched to DOR/ISL (100mg/0.25mg) | 1.4% | [7] |
| HIV-1 RNA ≥50 copies/mL | Continued baseline ART | 4.9% | [7] |
| HIV-1 RNA <50 copies/mL (vs. Biktarvy) | Switched to DOR/ISL (100mg/0.25mg) | 91.5% | [6] |
| HIV-1 RNA <50 copies/mL (vs. DOR/ISL) | Continued Biktarvy | 94.2% | [6] |
Islatravir and Lenacapavir (Phase 2)
| Parameter | Treatment Arm | Week 48 Outcome | Reference |
| HIV-1 RNA <50 copies/mL | Switched to ISL (2mg) + LEN (300mg) once-weekly | 94.2% | [8][9] |
| HIV-1 RNA <50 copies/mL | Continued Biktarvy | 92.3% | [8][9] |
| HIV-1 RNA ≥50 copies/mL | Switched to ISL (2mg) + LEN (300mg) once-weekly | 0% | [8] |
| HIV-1 RNA ≥50 copies/mL | Continued Biktarvy | 0% | [8] |
| Mean change from baseline in CD4+ T-cells | Switched to ISL (2mg) + LEN (300mg) once-weekly | -12/µL | [8] |
| Mean change from baseline in CD4+ T-cells | Continued Biktarvy | -29/µL | [8] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Multiple Cycle Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8507 against wild-type and mutant strains of HIV-1.
Materials:
-
Human T-lymphoid cell line (e.g., MT-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum, L-glutamine, and antibiotics)
-
HIV-1 virus stock (wild-type or resistant variants)
-
MK-8507 stock solution (in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit or similar viral replication quantification method
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MT-4 cells into 96-well plates at a predetermined density.
-
Compound Dilution: Prepare serial dilutions of MK-8507 in complete cell culture medium.
-
Infection and Treatment: Add the diluted MK-8507 to the appropriate wells, followed by the addition of a known titer of HIV-1 virus stock. Include control wells with virus only (no drug) and cells only (no virus, no drug).
-
Incubation: Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.
-
Quantification of Viral Replication: After incubation, collect the cell culture supernatant and quantify the amount of viral replication using a p24 antigen ELISA, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viral inhibition for each drug concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Two-Drug Combination Antiviral Assay
Objective: To evaluate the antiviral synergy, additivity, or antagonism of MK-8507 when used in combination with another antiretroviral agent.
Materials:
-
Same materials as the In Vitro Antiviral Activity Assay.
-
Second antiretroviral agent stock solution (in DMSO).
Procedure:
-
Assay Setup: Prepare a checkerboard dilution matrix in a 96-well plate with serial dilutions of MK-8507 along the x-axis and the second antiretroviral agent along the y-axis.
-
Cell Seeding and Infection: Seed MT-4 cells into the wells and infect with a known titer of HIV-1 virus stock.
-
Incubation and Quantification: Follow the same incubation and quantification steps as the single-agent antiviral assay.
-
Data Analysis: Analyze the combination data using a synergy quantification model (e.g., MacSynergy II) to determine if the combination is synergistic, additive, or antagonistic.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of MK-8507.
Materials:
-
Human T-lymphoid cell line (e.g., MT-4)
-
Complete cell culture medium
-
MK-8507 stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into 96-well plates.
-
Compound Addition: Add serial dilutions of MK-8507 to the wells. Include control wells with cells only (no drug).
-
Incubation: Incubate the plates for the same duration as the antiviral assay (5-7 days) at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the cells-only control. Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration.
HIV-1 Resistance Selection Study
Objective: To identify the genetic mutations in HIV-1 that confer resistance to MK-8507.
Materials:
-
Human T-lymphoid cell line
-
Wild-type HIV-1 virus stock
-
MK-8507
-
Cell culture flasks
-
Viral RNA extraction kit
-
RT-PCR reagents
-
DNA sequencing service or instrument
Procedure:
-
Initial Infection: Infect a culture of T-lymphoid cells with wild-type HIV-1.
-
Drug Pressure: Add MK-8507 to the culture at a concentration slightly below the IC50.
-
Passaging: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 levels). When viral replication is observed, passage the virus to fresh cells with a slightly increased concentration of MK-8507.
-
Dose Escalation: Continue this process of passaging and dose escalation until the virus can replicate in the presence of high concentrations of MK-8507.
-
Genotypic Analysis: Extract viral RNA from the resistant virus culture, perform RT-PCR to amplify the reverse transcriptase gene, and sequence the PCR product to identify mutations.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HIV-1 lifecycle and the mechanism of action of MK-8507.
Caption: Experimental workflow for the in vitro antiviral activity assay.
Caption: Experimental workflow for HIV-1 resistance selection studies.
References
- 1. Merck Presents New Data from Ongoing Phase 2b Clinical Trial Evaluating Efficacy and Safety of Investigational Islatravir in Combination With Doravirine Through 144 Weeks for HIV-1 Treatment at EACS 2021 [natap.org]
- 2. Merck restarts islatravir HIV treatment studies, but abandons monthly PrEP | aidsmap [aidsmap.com]
- 3. merck.com [merck.com]
- 4. Merck halts dosing in Phase II HIV-1 combination therapy trial [clinicaltrialsarena.com]
- 5. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 6. life4me.plus [life4me.plus]
- 7. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 8. 577. Week 48 Results of a Phase 2 Study Evaluating Once-weekly Oral Islatravir Plus Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gilead.com [gilead.com]
Application Notes: Protocol for Testing MK-8507 Against Resistant HIV-1 Variants
Introduction
MK-8507 is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under clinical development for the once-weekly oral treatment of HIV-1 infection.[1][2][3] As with all antiretroviral agents, a thorough understanding of its activity against resistant viral strains is critical for its potential clinical use. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket within the p66 subunit of the HIV-1 reverse transcriptase (RT), an essential enzyme for converting the viral RNA genome into DNA.[4][5] This document provides detailed protocols for evaluating the efficacy of MK-8507 against wild-type and NNRTI-resistant HIV-1 variants, determining its resistance profile, and characterizing the genetic basis of resistance.
The development of MK-8507 was paused following observations of decreased total lymphocyte and CD4+ T-cell counts in a Phase 2 clinical trial where it was combined with islatravir, particularly at higher doses of MK-8507.[6][7] However, the protocols and data outlined herein are fundamental to the virologic assessment of any new NNRTI candidate. These methods allow researchers to establish the compound's spectrum of activity, predict potential cross-resistance with existing drugs, and identify the mutational pathways that lead to reduced susceptibility.
Experimental Protocols
This section details the key in vitro assays required to comprehensively profile the resistance characteristics of MK-8507.
Protocol 1: Phenotypic Susceptibility Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of MK-8507 against wild-type HIV-1 and a panel of clinically relevant NNRTI-resistant HIV-1 variants.
Principle: This cell-based assay measures the ability of a drug to inhibit viral replication in a multi-cycle infection system. Recombinant viruses containing specific resistance-associated mutations in the reverse transcriptase gene are used to infect susceptible host cells in the presence of serial dilutions of the test compound (MK-8507). The drug concentration that inhibits viral replication by 50% is calculated and compared to that for a wild-type reference strain. The result is often expressed as a "fold change" (FC) in IC50.
Key Methodologies:
-
PhenoSense® Assay: A widely used commercial assay that can be adapted for this purpose.[1] It utilizes recombinant viruses generated by inserting the reverse transcriptase and protease sequences from clinical isolates into a standard HIV-1 laboratory strain backbone that contains a luciferase reporter gene.
-
Multiple Cycle Assay: A laboratory-developed method using infectious molecular clones or clinical isolates to infect permissive cell lines (e.g., MT-4, CEM-GXR) over several rounds of replication.
Materials:
-
Permissive host cell line (e.g., MT-4 cells)
-
Culture medium (e.g., RPMI 1640 with 10% Fetal Bovine Serum)
-
Wild-type (WT) HIV-1 laboratory strain (e.g., H9IIIB)
-
Panel of site-directed molecular clones or clinical isolates with known NNRTI resistance mutations (e.g., K103N, Y181C, G190A).
-
MK-8507 compound stock solution
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase assay substrate, or a sensitive reverse transcriptase assay kit[8])
Procedure:
-
Cell Preparation: Seed MT-4 cells into 96-well plates at an optimal density for viral infection and culture.
-
Compound Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of MK-8507 in culture medium. Add the diluted compound to the appropriate wells. Include "no drug" controls.
-
Viral Infection: Infect the cells with a standardized amount of either wild-type or a resistant HIV-1 variant.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a CO2 incubator to allow for multiple rounds of viral replication.
-
Quantify Replication: Measure the extent of viral replication in each well. This can be done by quantifying the p24 antigen concentration in the culture supernatant via ELISA or measuring the activity of a reporter gene like luciferase.
-
Data Analysis:
-
Plot the percentage of viral inhibition against the log-transformed drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each virus.
-
Calculate the fold change in susceptibility by dividing the IC50 for the resistant variant by the IC50 for the wild-type virus.
-
Protocol 2: In Vitro Resistance Selection Study
Objective: To identify the primary mutations in the HIV-1 reverse transcriptase gene that are selected for under the selective pressure of MK-8507.
Principle: This experiment involves the long-term culture of wild-type HIV-1 in the presence of escalating concentrations of the antiviral drug. This process mimics the selective pressure that can lead to the emergence of drug-resistant strains in a clinical setting. The viral population is monitored for reduced susceptibility, and the viral genome is sequenced to identify the mutations responsible for the resistant phenotype.
Materials:
-
Permissive host cell line (e.g., MT-2 or CEM-GXR cells)
-
Wild-type HIV-1 strains (ideally including different subtypes, such as A, B, and C).[1]
-
MK-8507 compound
-
Cell culture flasks
-
Reagents for monitoring viral replication (p24 ELISA)
-
Reagents for viral RNA extraction, reverse transcription, PCR amplification of the RT gene, and DNA sequencing (Sanger or next-generation sequencing).
Procedure:
-
Initiation: Infect a culture of permissive cells with wild-type HIV-1. Add MK-8507 at a starting concentration equal to its wild-type IC50.
-
Culture Monitoring: Maintain the culture, periodically splitting the cells and adding fresh medium containing the drug. Monitor viral replication by measuring p24 antigen in the supernatant.
-
Dose Escalation: Once viral replication rebounds to a predetermined level (indicating potential resistance), increase the concentration of MK-8507 in the culture (typically 2- to 3-fold).
-
Passaging: Continue this process of passaging the virus with escalating drug concentrations for multiple weeks or months.
-
Sample Collection: At regular intervals and whenever viral breakthrough is observed, harvest culture supernatant for phenotypic testing (Protocol 1) and genotypic analysis.
-
Genotypic Analysis:
-
Extract viral RNA from the culture supernatant.
-
Perform RT-PCR to amplify the reverse transcriptase coding region of the viral genome.
-
Sequence the PCR product to identify mutations relative to the starting wild-type virus sequence.
-
Correlate the emergence of specific mutations with observed shifts in the phenotypic susceptibility to MK-8507.
-
Protocol 3: Combination Antiviral and Cytotoxicity Assay
Objective: To evaluate the antiviral interaction between MK-8507 and other approved antiretroviral agents and to assess its cellular cytotoxicity.
Principle: Checkerboard assays are used to test drugs in combination to determine if their effects are synergistic, additive, or antagonistic. Cytotoxicity assays measure the impact of the drug on host cell viability to determine its therapeutic index.
Procedure (Combination Assay):
-
Prepare a matrix of drug concentrations in a 96-well plate, with serial dilutions of MK-8507 along the rows and serial dilutions of a second antiretroviral agent along the columns.
-
Infect permissive cells with HIV-1 and add them to the plate.
-
After incubation, quantify viral replication as described in Protocol 1.
-
Analyze the data using a synergy quantification model (e.g., MacSynergy II) to determine if the drug combination is additive, synergistic, or antagonistic. MK-8507 was found to be additive and not antagonistic with 17 other antivirals.[1]
Procedure (Cytotoxicity Assay):
-
Seed uninfected cells in a 96-well plate.
-
Add serial dilutions of MK-8507.
-
Incubate for the same duration as the antiviral assays.
-
Measure cell viability using a colorimetric assay (e.g., MTS or MTT) that quantifies mitochondrial activity.
-
Calculate the 50% cytotoxic concentration (CC50).
Data Presentation
The following tables summarize the key quantitative data regarding the virologic profile of MK-8507.
Table 1: Antiviral Activity of MK-8507 against Wild-Type and Common NNRTI-Resistant HIV-1 Variants
| HIV-1 Variant | IC50 (nM) | Fold Change (FC) vs. Wild-Type | Reference |
| Wild-Type (Subtype B) | 51.3 | 1.0 | [1] |
| K103N | - | < 5 | [1][2] |
| Y181C | - | < 5 | [1][2] |
| G190A | - | < 5 | [1] |
Data for specific IC50 values against mutant strains were not available in the provided search results, but fold-change categories were reported.
Table 2: Resistance Profile of MK-8507 from In Vitro Selection Studies
| HIV-1 Subtype | Primary Selected Mutation | Other Observed Mutations (in combination with primary) | Reference |
| Subtype B | V106A | E138K, Y188L, H221Y, P225H, F227C/L, M230L, L234I, P236L, Y318F | [1][9] |
| Subtypes A and C | V106M | E138K, Y188L, H221Y, P225H, F227C/L, M230L, L234I, P236L, Y318F | [1][9] |
The potency reduction against variants that emerged in these selection experiments ranged from 0.9 to 544.0-fold.[1]
Table 3: Clinical Antiviral Efficacy of Single-Dose MK-8507 Monotherapy in Treatment-Naïve Adults
| MK-8507 Oral Dose | Mean HIV-1 RNA Reduction at Day 7 (log10 copies/mL) | Emergent Resistance Mutation (in one patient with rebound) | Reference |
| 40 mg | ~1.2 | F227C | [2][3] |
| 80 mg | ~1.5 | F227C | [2][3] |
| 600 mg | ~1.5 | F227C | [2][3] |
Visualizations
HIV-1 Reverse Transcription and NNRTI Inhibition
Caption: Mechanism of HIV-1 Reverse Transcriptase and inhibition by the NNRTI MK-8507.
Experimental Workflow for MK-8507 Resistance Profiling
Caption: Workflow for in vitro selection and characterization of MK-8507 resistant HIV-1.
Logical Flow of Resistance Development
Caption: Logical flow illustrating the emergence of drug resistance under selective pressure.
References
- 1. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 2. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. Merck halts dosing in Phase II HIV-1 combination therapy trial [clinicaltrialsarena.com]
- 8. Sensitive reverse transcriptase assay to detect and quantitate human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NNRTI MK-8507 Selects V106 Mutations, Active Against Common NNRTI Mutations [natap.org]
Application Notes and Protocols for MK-8507 in Long-Acting Antiretroviral Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8507, also known as ulonivirine, is a potent, orally bioavailable non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation as a potential once-weekly component of a long-acting antiretroviral therapy (ART) regimen for the treatment of HIV-1 infection.[1] Its prolonged plasma half-life made it an attractive candidate for less frequent dosing schedules, aiming to improve medication adherence and quality of life for people living with HIV.[2][3]
MK-8507 functions as an allosteric inhibitor of the HIV-1 reverse transcriptase enzyme, binding to a hydrophobic pocket near the polymerase active site.[3] This binding event induces a conformational change in the enzyme, ultimately blocking the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1][4] Preclinical and early clinical studies demonstrated its high in vitro potency against wild-type HIV-1 and common NNRTI-resistant variants.[1]
However, in November 2021, Merck (known as MSD outside the U.S. and Canada) announced the discontinuation of the development of MK-8507.[5][6] The decision was based on findings from the Phase 2 IMAGINE-DR clinical trial, where decreases in total lymphocyte and CD4+ T-cell counts were observed in participants receiving the combination of islatravir and MK-8507.[5][7] The effect was found to be related to the combination treatment, with the most significant decreases seen at the highest doses of MK-8507.[5][8]
These application notes provide a summary of the key characteristics of MK-8507, including its virologic profile, pharmacokinetic properties, and the experimental protocols used in its evaluation. This information is intended to serve as a reference for researchers in the field of antiretroviral drug development.
Data Presentation
Table 1: In Vitro Antiviral Activity of MK-8507
| Parameter | Value | Cell Line/Assay | HIV-1 Strain/Subtype | Reference(s) |
| IC50 (Wild-Type) | 51.3 nM | Multiple Cycle Assay | Subtype B | [1] |
| ~50 nM | Not Specified | Not Specified | ||
| Activity against NNRTI-Resistant Variants | ||||
| K103N | <5-fold shift | Multiple Cycle Assay | Not Specified | [1] |
| Y181C | <5-fold shift | Multiple Cycle Assay | Not Specified | [1] |
| G190A | <5-fold shift | Multiple Cycle Assay | Not Specified | [1] |
| Primary Resistance-Associated Mutations (in vitro) | ||||
| Subtype B | V106A | Resistance Selection | Subtype B | [1] |
| Subtypes A and C | V106M | Resistance Selection | Subtypes A and C | [1] |
Table 2: Pharmacokinetic Parameters of MK-8507 in Human Studies
| Parameter | Value | Study Population | Dose(s) | Reference(s) |
| Terminal Half-Life (t½) | 56 - 69 hours | Adults with HIV-1 | 40, 80, 600 mg (single dose) | |
| 58 - 84 hours | Adults without HIV-1 | 2 - 1,200 mg (single dose) | [3][9] | |
| 67 - 74 hours | Adults without HIV-1 | 100, 200, 400 mg (multiple weekly doses) | [3] | |
| Time to Maximum Concentration (Tmax) | 2 - 7 hours | Adults without HIV-1 | 2 - 1,200 mg (single dose) | [3][9] |
| Accumulation (Multiple Dosing) | Minimal (1.18 - 1.23 GMR for AUC) | Adults without HIV-1 | 100, 200, 400 mg (once weekly for 3 weeks) | [3] |
Table 3: Clinical Efficacy and Safety Findings for MK-8507
| Parameter | Finding | Study | Dose(s) | Reference(s) |
| Antiviral Activity (7-day monotherapy) | ~1.2 to 1.5 log10 copies/mL reduction in HIV-1 RNA | Phase 1 Proof-of-Concept | 40, 80, 600 mg (single dose) | [10] |
| Primary Safety Concern | Dose-related decreases in total lymphocyte and CD4+ T-cell counts | Phase 2 IMAGINE-DR | 100, 200, 400 mg (in combination with islatravir) | [5][6][8] |
Experimental Protocols
Protocol 1: Multiple-Cycle HIV-1 Antiviral Assay
This protocol describes a general method for determining the in vitro efficacy of an antiviral compound against HIV-1 replication over multiple infection cycles, using a combination of p24 antigen ELISA and a cell viability assay (MTT).
1. Materials:
-
Cells: MT-4 cells or other susceptible human T-cell line.
-
Virus: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB).
-
Compound: MK-8507, dissolved in DMSO to create a stock solution.
-
Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin.
-
Reagents: HIV-1 p24 Antigen Capture ELISA kit, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader.
2. Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Dilution: Prepare serial dilutions of MK-8507 in culture medium. Add 50 µL of each dilution to the appropriate wells in triplicate. Include wells for "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug).
-
Infection: Add 50 µL of a pre-titered HIV-1 stock to all wells except the "cell control" wells. The amount of virus should be sufficient to cause significant cell death in the "virus control" wells within 4-5 days.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
p24 ELISA:
-
MTT Assay for Cell Viability:
-
Data Analysis:
-
IC50 (50% Inhibitory Concentration): Calculate the concentration of MK-8507 that reduces p24 antigen production by 50% compared to the virus control.
-
CC50 (50% Cytotoxic Concentration): Calculate the concentration of MK-8507 that reduces cell viability by 50% compared to the cell control.
-
Selectivity Index (SI): Calculate as CC50 / IC50.
-
Protocol 2: Phenotypic and Genotypic Resistance Assay (Representative)
This protocol outlines a representative workflow for determining the resistance profile of HIV-1 variants to MK-8507, similar in principle to the PhenoSense® assay.
1. Materials:
-
Patient Sample: Plasma from an HIV-1 positive individual, collected in an EDTA tube (viral load should be ≥500 copies/mL).
-
Vectors: An HIV-1 vector lacking the reverse transcriptase (RT) gene but containing a reporter gene (e.g., luciferase), and a packaging vector.
-
Cells: HEK293T cells for virus production and a susceptible target cell line for infectivity measurement.
-
Reagents: PCR primers for amplifying the patient-derived RT gene, restriction enzymes, DNA ligase, transfection reagent, luciferase assay substrate, lysis buffer.
-
Compound: MK-8507 and other NNRTIs for comparison.
2. Procedure:
-
RNA Extraction and RT-PCR: Extract viral RNA from the patient's plasma. Perform reverse transcription and PCR using primers that amplify the entire RT coding region.
-
Cloning: Clone the amplified patient-derived RT gene into the HIV-1 vector.
-
Virus Production: Co-transfect HEK293T cells with the RT-containing vector and the packaging vector to produce recombinant viruses carrying the patient's RT gene.
-
Infectivity Assay:
-
Plate target cells in a 96-well plate.
-
Infect the cells with the recombinant viruses in the presence of serial dilutions of MK-8507.
-
Incubate for 48-72 hours.
-
-
Quantify Infectivity: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase) to determine the level of viral replication.
-
Data Analysis:
-
Calculate the IC50 of MK-8507 for the patient's virus and compare it to the IC50 for a wild-type reference virus. The ratio of these values gives the "fold-change" in resistance.
-
-
Genotypic Analysis: Sequence the amplified RT gene from Step 1 to identify specific resistance-associated mutations.
Protocol 3: Phase 1 Single Ascending Dose (SAD) Pharmacokinetic and Safety Study (Representative)
1. Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study. 2. Population: Healthy adult volunteers (typically 18-55 years old). 3. Methodology:
-
Participants are enrolled in sequential cohorts.
-
Within each cohort, participants are randomized to receive a single oral dose of MK-8507 or a matching placebo (e.g., 6 active: 2 placebo).
-
Dose escalation to the next cohort proceeds only after a safety review of the data from the current cohort.
-
Dose levels could range from 2 mg to 1200 mg.[3] 4. Assessments:
-
Pharmacokinetics (PK): Serial blood samples are collected at pre-defined time points (e.g., pre-dose, and at 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 168 hours post-dose) to determine the plasma concentration of MK-8507. Key PK parameters (Cmax, Tmax, AUC, t½) are calculated.[10][14]
-
Safety and Tolerability: Assessed through monitoring of adverse events (AEs), physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).
Protocol 4: Phase 2a Antiviral Proof-of-Concept Study (Representative)
1. Study Design: Open-label, proof-of-concept monotherapy study. 2. Population: Treatment-naïve adults with HIV-1 infection, with a screening plasma HIV-1 RNA ≥10,000 copies/mL and CD4+ T-cell count >200 cells/mm³.[10] 3. Methodology:
-
Participants are enrolled in sequential panels, each receiving a different single oral dose of MK-8507 (e.g., 40 mg, 80 mg, 600 mg).
-
Participants are monitored for an extended period (e.g., 21 days) after the single dose. 4. Assessments:
-
Primary Efficacy Endpoint: Change from baseline in plasma HIV-1 RNA at Day 7 post-dose.[7][8]
-
Pharmacokinetics (PK): Intensive PK sampling over the first 14 days to correlate drug exposure with antiviral response.
-
Safety and Tolerability: Monitored as in the Phase 1 study.
-
Resistance: Genotypic and phenotypic analysis of HIV from plasma samples, especially in cases of virologic rebound.
Visualizations
Caption: Mechanism of action of MK-8507 as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Caption: General workflow for an in vitro multiple-cycle HIV-1 antiviral assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 Study of Novel Oral Antiviral Against SARS-CoV-2 Initiated | Technology Networks [technologynetworks.com]
- 6. en.hillgene.com [en.hillgene.com]
- 7. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quanticate.com [quanticate.com]
- 11. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hanc.info [hanc.info]
- 13. ablinc.com [ablinc.com]
- 14. Innovative Randomized Phase I Study and Dosing Regimen Selection to Accelerate and Inform Pivotal COVID-19 Trial of Nirmatrelvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of MK-8507
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8507 is a novel, potent, and orally administered non-nucleoside reverse transcriptase inhibitor (NNRTI) in clinical development for the once-weekly treatment of HIV-1 infection.[1][2][3] As with all antiretroviral agents, a thorough in vitro characterization is essential to understand its mechanism, potency, cytotoxicity, and resistance profile. These application notes provide detailed cell culture models and experimental protocols to enable researchers to effectively study the effects of MK-8507.
MK-8507 functions through allosteric inhibition of the HIV-1 reverse transcriptase (RT), binding to a hydrophobic pocket near the polymerase active site.[4] This binding event induces a conformational change in the enzyme, disrupting its catalytic activity and halting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.[5]
Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcription
The following diagram illustrates the targeted step in the HIV-1 life cycle where MK-8507 exerts its effect.
Data Presentation: In Vitro Profile of MK-8507
The following tables summarize the quantitative data on the antiviral activity and resistance profile of MK-8507.
Table 1: Antiviral Potency of MK-8507 Against Wild-Type and NNRTI-Resistant HIV-1 Strains
| HIV-1 Strain / Mutant | Cell-Based Assay Type | IC50 / EC50 (nM) | Fold Change vs. WT | Reference |
| Wild-Type (Subtype B) | Multiple Cycle Assay | 51.3 | 1.0 | [1] |
| K103N | PhenoSense® Assay | < 5-fold shift | < 5 | [1] |
| Y181C | PhenoSense® Assay | < 5-fold shift | < 5 | [1] |
| G190A | PhenoSense® Assay | < 5-fold shift | < 5 | [1] |
| V106A + others | Multiple Cycle Assay | 0.9 to 544-fold shift | 0.9 - 544 | [1] |
Note: The PhenoSense® assay measures the fold change in drug susceptibility compared to a wild-type reference virus.
Table 2: Cytotoxicity Profile of MK-8507
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Various | Cytotoxicity Assays | Data not publicly available. Determined to be safe in preclinical and early phase clinical trials.[3][4] | A high SI is desirable (typically ≥10) for a promising antiviral candidate.[6][7] | N/A |
Note: While specific CC50 values for MK-8507 are not detailed in the provided search results, it is stated that two-drug combination antiviral and cytotoxicity assays were performed.[1] Researchers should determine the CC50 in their specific cell system using protocols such as Protocol 2 below.
Table 3: In Vitro Resistance Profile of MK-8507
| HIV-1 Subtype | Primary Emergent Mutation(s) | Other Emergent Mutations (often in combination) | Reference |
| Subtype B | V106A | E138K, H221Y, Y188L, P225H, F227C/L, M230L, L234I, P236L, Y318F | [1][6] |
| Subtype A | V106M | (as above) | [1] |
| Subtype C | V106M | (as above) | [1] |
Experimental Workflow for In Vitro Evaluation
A systematic approach is required to characterize an antiviral compound like MK-8507 in vitro. The workflow involves assessing antiviral potency and cell toxicity in parallel to determine the therapeutic window, followed by in-depth resistance studies.
Experimental Protocols
Protocol 1: Determination of 50% Effective Concentration (EC50) using HIV-1 p24 Antigen Assay
This protocol describes a multiple-cycle antiviral assay to determine the concentration of MK-8507 that inhibits HIV-1 replication by 50%, quantified by measuring the viral core protein p24.
Materials:
-
Cell Line: MT-4 cells or activated Peripheral Blood Mononuclear Cells (PBMCs).
-
Virus: Laboratory-adapted HIV-1 strain (e.g., NL4-3) with a known tissue culture infectious dose (TCID50).
-
Compound: MK-8507 stock solution in DMSO, serially diluted in culture medium.
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics. For PBMCs, add IL-2.
-
Equipment: 96-well flat-bottom culture plates, CO2 incubator (37°C, 5% CO2), microplate reader.
-
Assay Kit: Commercial HIV-1 p24 Antigen ELISA kit.[5]
Methodology:
-
Cell Seeding: Seed MT-4 cells at a density of 1 x 10^4 cells/well in 100 µL of culture medium into a 96-well plate.
-
Compound Addition: Prepare 2-fold serial dilutions of MK-8507 in culture medium. Add 50 µL of each dilution to the appropriate wells in triplicate.
-
Controls:
-
Virus Control: Wells with cells and virus, but no compound.
-
Cell Control: Wells with cells only (no virus, no compound).
-
-
Infection: Add 50 µL of HIV-1 stock (diluted to a multiplicity of infection, MOI, of 0.01) to all wells except the Cell Control wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[8]
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed and carefully collect the culture supernatants.
-
p24 ELISA: Perform the p24 antigen ELISA on the collected supernatants according to the manufacturer's protocol.[5] This typically involves lysing the virus in the supernatant to release the p24 antigen, capturing it on an antibody-coated plate, and detecting it with a secondary antibody.
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of viral inhibition for each MK-8507 concentration relative to the Virus Control.
-
% Inhibition = 100 * (1 - [Absorbance_Treated / Absorbance_VirusControl])
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the EC50 value.[4]
-
Protocol 2: Determination of 50% Cytotoxicity Concentration (CC50) using MTT Assay
This protocol determines the concentration of MK-8507 that reduces the viability of host cells by 50%. It should be run in parallel with the antiviral assay, using the same cell line and incubation time.[1][9]
Materials:
-
Cell Line: The same cell line used in Protocol 1 (e.g., MT-4 cells).
-
Compound: MK-8507 stock solution in DMSO, serially diluted in culture medium.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[1]
-
Equipment: 96-well flat-bottom culture plates, CO2 incubator, microplate reader (absorbance at 570 nm).
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at the same density and volume as in Protocol 1.
-
Compound Addition: Add 100 µL of prepared MK-8507 dilutions to the respective wells in triplicate. The final volume should be 200 µL.
-
Controls:
-
Cell Control (100% Viability): Wells with cells and medium only (no compound).
-
Blank Control: Wells with medium only (no cells).
-
-
Incubation: Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Carefully remove 100 µL of medium from each well and add 10 µL of the MTT reagent (5 mg/mL) to each well.[1]
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[1][3]
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm.
-
Subtract the average absorbance of the Blank Control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the Cell Control.
-
% Viability = 100 * (Absorbance_Treated / Absorbance_CellControl)
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to calculate the CC50 value.[10]
-
Protocol 3: In Vitro Selection of MK-8507-Resistant HIV-1
This protocol uses serial passage of HIV-1 in the presence of escalating concentrations of MK-8507 to select for drug-resistant variants.[1][11]
Methodology:
-
Initial Infection: Infect a culture of MT-4 cells or PBMCs with wild-type HIV-1 at a high MOI. Add MK-8507 at a starting concentration equal to its EC50.
-
Monitoring: Culture the cells and monitor for viral replication by measuring p24 antigen levels in the supernatant every 3-4 days.
-
First Passage: Once p24 levels indicate robust viral replication (viral breakthrough), collect the cell-free supernatant. Use this supernatant to infect a fresh culture of cells.
-
Dose Escalation: Add MK-8507 to the new culture at a 1.5- to 2-fold higher concentration than the previous passage.[11]
-
Serial Passage: Repeat steps 2-4, continuing to escalate the drug concentration with each subsequent passage where viral breakthrough is observed.
-
Selection Endpoint: Continue the process until the virus can replicate efficiently at a concentration of MK-8507 that is significantly higher (>20-fold) than the initial EC50.
-
Analysis of Resistant Virus:
-
Genotypic Analysis: Extract proviral DNA from the infected cells. Amplify and sequence the reverse transcriptase gene to identify mutations responsible for resistance.
-
Phenotypic Analysis: Determine the EC50 of MK-8507 against the selected resistant virus to quantify the fold-change in susceptibility compared to the wild-type virus.
-
References
- 1. benchchem.com [benchchem.com]
- 2. NNRTI-induced HIV-1 protease-mediated cytotoxicity induces rapid death of CD4 T cells during productive infection and latency reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. ablinc.com [ablinc.com]
- 6. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Preclinical Pharmacokinetic Modeling of Ulonivirine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulonivirine (MK-8507) is an investigational, orally active, non-nucleoside reverse transcriptase inhibitor (NNRTI) with potential for once-weekly dosing for the treatment of HIV-1 infection.[1] As with any new chemical entity, a thorough understanding of its pharmacokinetic (PK) profile in preclinical species is paramount for predicting human pharmacokinetics, establishing a safe therapeutic window, and designing effective clinical trials. These application notes provide a comprehensive overview of the methodologies and protocols for conducting preclinical pharmacokinetic studies of Ulonivirine.
Disclaimer: Specific preclinical pharmacokinetic data for Ulonivirine is not extensively available in the public domain. The quantitative data presented in these notes are representative examples based on typical findings for orally administered antiviral compounds and should be considered illustrative.
Data Presentation: Representative Pharmacokinetic Parameters of Ulonivirine
The following tables summarize hypothetical single-dose pharmacokinetic parameters of Ulonivirine in common preclinical animal models following oral (PO) and intravenous (IV) administration. This data is essential for calculating key parameters such as oral bioavailability.
Table 1: Representative Single-Dose Pharmacokinetic Parameters of Ulonivirine in Rats
| Parameter | Oral Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 | 2500 |
| Tmax (h) | 2.0 | 0.1 |
| AUC0-t (ng·h/mL) | 7500 | 4000 |
| AUC0-inf (ng·h/mL) | 7800 | 4100 |
| t1/2 (h) | 8.5 | 6.0 |
| CL (mL/min/kg) | - | 8.1 |
| Vdss (L/kg) | - | 3.5 |
| F (%) | 76 | - |
Table 2: Representative Single-Dose Pharmacokinetic Parameters of Ulonivirine in Dogs
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 600 | 1200 |
| Tmax (h) | 2.5 | 0.1 |
| AUC0-t (ng·h/mL) | 6200 | 2500 |
| AUC0-inf (ng·h/mL) | 6400 | 2550 |
| t1/2 (h) | 12.0 | 9.5 |
| CL (mL/min/kg) | - | 6.5 |
| Vdss (L/kg) | - | 4.2 |
| F (%) | 83 | - |
Table 3: Representative Single-Dose Pharmacokinetic Parameters of Ulonivirine in Cynomolgus Monkeys
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) |
| Cmax (ng/mL) | 550 | 1100 |
| Tmax (h) | 3.0 | 0.1 |
| AUC0-t (ng·h/mL) | 5800 | 2300 |
| AUC0-inf (ng·h/mL) | 6000 | 2350 |
| t1/2 (h) | 14.5 | 11.0 |
| CL (mL/min/kg) | - | 7.0 |
| Vdss (L/kg) | - | 4.8 |
| F (%) | 82 | - |
Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC0-t (Area under the plasma concentration-time curve from time zero to the last measurable concentration), AUC0-inf (Area under the plasma concentration-time curve from time zero to infinity), t1/2 (Terminal half-life), CL (Clearance), Vdss (Volume of distribution at steady state), F (Oral Bioavailability).
Experimental Protocols
Detailed methodologies for key experiments in the preclinical pharmacokinetic evaluation of Ulonivirine are provided below.
Animal Models and Husbandry
-
Species: Male Sprague-Dawley rats (8-10 weeks old), male Beagle dogs (1-2 years old), and male Cynomolgus monkeys (3-5 years old).
-
Housing: Animals should be housed in accredited facilities with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimated to the facility for at least one week prior to the study.
Formulation and Dosing
-
Formulation: For oral administration, Ulonivirine can be formulated as a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) in purified water. For intravenous administration, Ulonivirine should be dissolved in a suitable vehicle, for example, a mixture of DMSO, PEG300, and Tween 80, further diluted with sterile water or saline.
-
Dose Administration:
-
Oral (PO): Administer the formulation via oral gavage.
-
Intravenous (IV): Administer as a slow bolus injection via a suitable vein (e.g., tail vein in rats, cephalic vein in dogs and monkeys).
-
Blood Sample Collection
-
Sampling Time Points: A typical sampling schedule would be pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Procedure:
-
Collect approximately 0.25 mL of whole blood from each animal at each time point into tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediately place the tubes on ice.
-
Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Bioanalytical Method for Ulonivirine Quantification
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying Ulonivirine in plasma.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to a small volume of plasma (e.g., 50 µL).
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Conditions (Representative):
-
HPLC Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Positive electrospray ionization (ESI+).
-
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Pharmacokinetic Data Analysis
-
Software: Use validated pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Analysis Method: Perform a non-compartmental analysis (NCA) of the plasma concentration-time data to determine the pharmacokinetic parameters listed in Tables 1-3.
-
Bioavailability Calculation: Oral bioavailability (F%) is calculated using the following formula:
-
F (%) = (AUCinf,oral / AUCinf,IV) * (DoseIV / Doseoral) * 100
-
Visualizations
Ulonivirine Mechanism of Action
Ulonivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus. This binding induces a conformational change in the enzyme, inhibiting its function and thereby preventing the conversion of viral RNA into DNA.
Caption: Ulonivirine inhibits HIV-1 reverse transcriptase.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of an orally administered drug like Ulonivirine.
Caption: Workflow for a preclinical pharmacokinetic study.
Logical Relationship for Bioavailability Assessment
This diagram shows the logical relationship between intravenous and oral administration studies to determine the absolute oral bioavailability of a drug.
Caption: Logic for determining oral bioavailability.
References
Troubleshooting & Optimization
Technical Support Center: MK-8507 In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-nucleoside reverse transcriptase inhibitor (NNRTI), MK-8507, in vitro.
Frequently Asked Questions (FAQs)
Q1: What is MK-8507 and what is its mechanism of action?
A1: MK-8507 is a potent, orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) that was under investigation for the treatment of HIV-1 infection.[1][2] As an NNRTI, it binds to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT), approximately 10 Å from the enzyme's active site.[3][4][5] This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.[3]
Q2: What is the reported in vitro potency of MK-8507?
A2: Preclinical studies have shown that MK-8507 has high antiviral potency, with a half-maximal inhibitory concentration (IC50) of approximately 50-51.3 nM against wild-type HIV-1.[6]
Q3: What is the recommended solvent and storage condition for MK-8507?
A3: MK-8507 is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 250 mg/mL. For long-term storage, it is advisable to store the compound as a powder at -20°C. Once dissolved in DMSO to create a high-concentration stock solution, it should be stored in aliquots at -80°C to minimize freeze-thaw cycles.
Q4: I am observing precipitation when I add my MK-8507 DMSO stock to the aqueous cell culture medium. Why is this happening?
A4: This is a common issue for hydrophobic compounds like many NNRTIs. While MK-8507 is highly soluble in 100% DMSO, its aqueous solubility is significantly lower. When a concentrated DMSO stock is diluted into the aqueous environment of cell culture media, the compound can crash out of solution, forming a precipitate.[7] This is often due to the local concentration at the point of addition exceeding the solubility limit in the mixed solvent system.[7]
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses the common problem of MK-8507 precipitation in aqueous-based in vitro assays.
| Problem | Possible Cause | Solution |
| Immediate precipitation upon adding DMSO stock to culture medium. | The local concentration of MK-8507 exceeds its aqueous solubility limit at the point of addition. The final DMSO concentration may be too low to keep the compound dissolved. | - Decrease Stock Concentration: Prepare a less concentrated primary stock solution in DMSO. For example, instead of a 100 mM stock, try a 10 mM stock. This will require adding a larger volume to your media, so ensure the final DMSO concentration remains non-toxic to your cells.[7]- Optimize Dilution Technique: Add the DMSO stock to the pre-warmed (37°C) culture medium drop-wise while gently vortexing or swirling the tube. This rapid dispersion helps to avoid high local concentrations.[7][8]- Maintain a Minimum DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, but not high enough to cause cellular toxicity (generally ≤0.5%, ideally ≤0.1%).[8] |
| Precipitation observed over time during incubation. | The compound may be unstable in the culture medium due to interactions with media components, temperature shifts, or pH changes within the incubator. | - Pre-warm Media: Always use media that has been pre-warmed to 37°C before adding the compound.[8]- pH Stability: Ensure your culture medium is adequately buffered for the CO2 concentration in your incubator to maintain a stable pH.[8]- Assess Compound Stability: Conduct a preliminary experiment to assess the stability of MK-8507 in your specific cell culture medium over the duration of your planned experiment. This can be done by preparing the final dilution and observing it under a microscope for precipitation at various time points. |
| Cloudiness or turbidity in the culture wells. | This may be due to fine particulate precipitation or microbial contamination. | - Microscopic Examination: Before starting your experiment, inspect a sample of the diluted compound in media under a microscope to differentiate between chemical precipitate and microbial growth.[8] |
| Inconsistent results or lower than expected potency. | Precipitation of the compound leads to an unknown and lower effective concentration in the assay, resulting in poor reproducibility and inaccurate IC50 values. | - Solubility Enhancement Strategies: If the above solutions are insufficient, consider using solubility enhancers. Non-ionic surfactants like Tween® 80 or complexation with β-cyclodextrins can significantly improve the aqueous solubility of hydrophobic compounds.[7] |
Quantitative Data: Solubility of MK-8507 and a Representative NNRTI
While specific public data on the aqueous solubility of MK-8507 across a pH range is limited, the following table provides its known solubility in DMSO and representative aqueous solubility data for another NNRTI to illustrate the challenges with hydrophobic antiviral compounds.
| Compound | Solvent/Condition | Solubility | Reference |
| MK-8507 | 100% DMSO | 250 mg/mL | MedChemExpress |
| Representative NNRTI (Compound 2) | Aqueous Buffer | 510 µg/mL | [4][9] |
| Representative NNRTI (Raltegravir Potassium) | pH 1.2 | ~0.16 mg/mL | [10] |
| pH 4.5 | ~0.17 mg/mL | [10] | |
| pH 6.8 | ~0.48 mg/mL | [10] |
Note: The aqueous solubility data for the "Representative NNRTI" is provided as an example of how the solubility of similar compounds can be pH-dependent and significantly lower than in neat organic solvents. This data is not for MK-8507 itself.
Experimental Protocols
Protocol 1: Cell-Free HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol provides a method to determine the direct inhibitory effect of MK-8507 on the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Reaction Buffer (RB)
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Labeled nucleotides (e.g., [³H]-dTTP or DIG-dUTP)
-
MK-8507 stock solution in DMSO
-
96-well plates (streptavidin-coated if using biotinylated primer)
-
Scintillation counter or ELISA plate reader
-
Stop solution (e.g., 10% TCA or EDTA)
Procedure:
-
Compound Dilution: Prepare a serial dilution of MK-8507 in DMSO. Further dilute these into the reaction buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, template-primer, labeled nucleotides, and the diluted MK-8507.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well, except for the negative control wells.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[11]
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Detection:
-
Radiometric: Precipitate the newly synthesized DNA onto filter mats, wash to remove unincorporated nucleotides, and measure radioactivity using a scintillation counter.[3]
-
Colorimetric/Chemiluminescent (ELISA-based): If using a biotinylated primer and DIG-labeled nucleotides, transfer the reaction mixture to a streptavidin-coated plate. After incubation and washing, add an anti-DIG antibody conjugated to an enzyme (e.g., HRP). Add the appropriate substrate and measure the signal using a plate reader.[12]
-
-
Data Analysis: Calculate the percentage of RT inhibition for each MK-8507 concentration relative to the vehicle control (DMSO). Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[13]
Protocol 2: Cell-Based Antiviral Assay (TZM-bl Reporter Gene Assay)
This assay measures the ability of MK-8507 to inhibit HIV-1 replication in a cellular context.
Materials:
-
TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated luciferase reporter gene under the control of the HIV-1 LTR).[14]
-
Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
HIV-1 virus stock (e.g., laboratory-adapted strain or pseudovirus).
-
MK-8507 stock solution in DMSO.
-
96-well cell culture plates (white, solid-bottom for luminescence).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.[14]
-
Compound Preparation: Prepare serial dilutions of MK-8507 in complete growth medium. Remember to keep the final DMSO concentration below 0.5%.[8]
-
Treatment and Infection: Remove the old medium from the cells. Add the diluted MK-8507 to the appropriate wells. Then, add a pre-titered amount of HIV-1 virus to each well (except for the cell-only controls). Include virus control wells (cells + virus, no compound).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.[3][14]
-
Luciferase Assay: After incubation, remove the culture medium. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your chosen luciferase assay system.[3]
-
Data Analysis: Calculate the percentage of inhibition for each MK-8507 concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Cytotoxicity Assessment (Parallel Assay): It is crucial to assess the cytotoxicity of MK-8507 on TZM-bl cells to ensure that the observed antiviral activity is not due to cell death. This can be done in parallel by treating uninfected cells with the same concentrations of MK-8507 and measuring cell viability using an assay like MTT or CellTiter-Glo®.[3][15]
Visualizations
Mechanism of Action of MK-8507
Caption: Mechanism of action of MK-8507, an NNRTI that inhibits HIV-1 reverse transcriptase.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 value of MK-8507.
References
- 1. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-based evaluation of non-nucleoside inhibitors with improved potency and solubility that target HIV reverse transcriptase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Structure-Based Evaluation of Non-nucleoside Inhibitors with Improved Potency and Solubility That Target HIV Reverse Transcriptase Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. profoldin.com [profoldin.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. hiv.lanl.gov [hiv.lanl.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Optimizing MK-8507 In Vitro Experiments
Welcome to the technical support center for MK-8507. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with the non-nucleoside reverse transcriptase inhibitor (NNRTI), MK-8507.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MK-8507?
A1: MK-8507 is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding event induces a conformational change in the enzyme, which in turn inhibits the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Q2: What is the reported in vitro potency of MK-8507 against wild-type HIV-1?
A2: MK-8507 has a reported half-maximal inhibitory concentration (IC50) of approximately 51.3 nM against wild-type (WT) HIV-1 subtype B in a multiple-cycle assay.[1][2] It has also been noted to have high antiviral potency in preclinical studies, with an IC50 of around 50 nM.[3]
Q3: How should I prepare a stock solution of MK-8507?
A3: It is recommended to prepare stock solutions of MK-8507 in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, typically below 0.5%.
Q4: What cell lines are suitable for in vitro experiments with MK-8507?
A4: Several human T-cell lines are suitable for HIV-1 antiviral assays, including MT-4, CEM, and PM1 cells. The choice of cell line may depend on the specific HIV-1 strain and the experimental endpoint.
Q5: Has the clinical development of MK-8507 been continued?
A5: The clinical development of MK-8507 was paused.[4] In a Phase 2 clinical trial, decreases in total lymphocyte and CD4+ T-cell counts were observed in participants receiving the combination of islatravir and MK-8507, with the greatest decreases seen at the highest doses of MK-8507.[4]
Troubleshooting Guides
Problem 1: Higher than expected IC50 value for wild-type virus.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh stock solutions of MK-8507 in DMSO. Avoid repeated freeze-thaw cycles. |
| Cell Health | Monitor cell viability and passage number. Use cells within a consistent and low passage range. Ensure cells are in the logarithmic growth phase. |
| Viral Stock Variability | Titer viral stocks before each experiment to ensure a consistent multiplicity of infection (MOI). |
| Assay Conditions | Optimize assay parameters such as incubation time, cell density, and substrate concentration. |
| Solvent Effects | Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level. |
Problem 2: Unexpected cytotoxicity observed in cell cultures.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50). Use concentrations well below this value for antiviral assays. |
| Solvent Toxicity | Ensure the final concentration of DMSO is non-toxic to the cells. Include a solvent-only control in all experiments. |
| Contamination | Test cell cultures for mycoplasma or other contaminants that could induce cell death. |
| NNRTI-induced Apoptosis | Some NNRTIs can induce apoptosis in productively infected cells.[5][6] This is an expected on-target effect and should be distinguished from non-specific cytotoxicity. |
Experimental Protocols
General Protocol for a Multiple-Cycle HIV-1 Antiviral Assay
This is a generalized protocol and should be optimized for your specific laboratory conditions.
-
Cell Seeding: Seed MT-4 cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a serial dilution of MK-8507 in DMSO and then dilute further in cell culture medium to the desired final concentrations. The final DMSO concentration should be kept constant and non-toxic.
-
Infection: Add the diluted MK-8507 to the cells, followed by the addition of a pre-titered stock of HIV-1 (e.g., NL4-3) at a low multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
Readout: Determine the extent of viral replication. This can be done by measuring p24 antigen concentration in the supernatant using an ELISA, or by using a reporter cell line and measuring the reporter gene expression (e.g., luciferase or GFP).
-
Data Analysis: Calculate the percentage of inhibition for each MK-8507 concentration relative to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action of MK-8507 as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Caption: General experimental workflow for an in vitro antiviral assay with MK-8507.
References
- 1. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NNRTI MK-8507 Selects V106 Mutations, Active Against Common NNRTI Mutations [natap.org]
- 3. Identification of a novel small-molecule inhibitor of the HIV-1 reverse transcriptase activity with a non-nucleoside mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. NNRTI-induced HIV-1 protease-mediated cytotoxicity induces rapid death of CD4 T cells during productive infection and latency reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in MK-8507 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during in vitro and preclinical evaluations of MK-8507, a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-8507?
A1: MK-8507 is a potent, orally administered non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It allosterically binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the enzyme's active site.[1] This binding induces conformational changes that inhibit the polymerase activity of reverse transcriptase, thereby blocking the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Q2: What is the expected in vitro potency of MK-8507 against wild-type HIV-1?
A2: In preclinical studies, MK-8507 demonstrated high antiviral potency against wild-type (WT) HIV-1, with a half-maximal inhibitory concentration (IC50) of approximately 50-51.3 nM.[1][2]
Q3: A Phase 2 clinical trial of MK-8507 in combination with islatravir was halted. What were the unexpected findings?
A3: The Phase 2 IMAGINE-DR clinical trial was stopped due to observed decreases in total lymphocyte and CD4+ T-cell counts in participants receiving the combination of MK-8507 and islatravir.[3] This effect was found to be dose-dependent with respect to MK-8507, with the most significant decreases seen at the highest doses.[3][4][5]
Q4: What are the known resistance mutations associated with MK-8507?
A4: In vitro resistance selection studies have identified the V106A mutation as the primary resistance pathway for HIV-1 subtype B, while V106M is the primary mutation for subtypes A and C.[1] Other mutations, such as E138K, H221Y, Y188L, P225H, F227C/L, M230L, L234I, P236L, and Y318F, have been observed in combination with the V106A/M mutations.[1]
Troubleshooting Guides
Guide 1: Higher-Than-Expected IC50 Values in Antiviral Assays
This guide addresses unexpectedly low potency of MK-8507 in cell-based antiviral assays.
| Potential Cause | Troubleshooting Steps |
| Compound Instability or Degradation | Prepare fresh stock solutions of MK-8507. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound under your specific assay conditions (e.g., temperature, pH, media components). |
| Poor Solubility/Precipitation | Visually inspect assay plates for compound precipitation, both before and after incubation. Ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). Consider preparing intermediate dilutions in a solvent compatible with the assay medium. |
| Presence of Serum Proteins | MK-8507, like many NNRTIs, is expected to be highly protein-bound.[6] Serum proteins in the culture medium can bind to the compound, reducing its free concentration and apparent potency. Conduct assays in serum-free media if possible, or standardize the serum concentration across all experiments and consider it in the interpretation of results. |
| Viral Resistance | If using a laboratory-adapted or clinical isolate of HIV-1, sequence the reverse transcriptase gene to check for the presence of known NNRTI resistance mutations, particularly at position V106.[1] Test MK-8507 against a known wild-type, drug-sensitive strain of HIV-1 as a positive control. |
| Assay Conditions | Optimize assay parameters such as incubation time, cell density, and multiplicity of infection (MOI). Ensure consistent cell health and use cells within a low passage number range. Titer viral stocks before each experiment. |
Guide 2: Unexpected Cytotoxicity Observed in Cell Cultures
This guide addresses observations of reduced cell viability in the presence of MK-8507 that are not attributable to viral cytopathic effects.
| Potential Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) using an appropriate cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). Use concentrations of MK-8507 well below the CC50 for antiviral assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Include a solvent-only control in all experiments. |
| Off-Target Effects | While the clinical lymphopenia was dose-dependent on MK-8507, the underlying mechanism is not fully elucidated.[3][5] Consider investigating potential off-target effects on cellular pathways relevant to lymphocyte proliferation and survival. |
| Contamination | Test cell cultures for mycoplasma or other microbial contaminants that could induce cell death. |
| Interaction with Other Compounds | If co-incubating with other compounds, assess the cytotoxicity of each compound individually and in combination to identify any synergistic toxic effects. |
Guide 3: Inconsistent or Non-Reproducible Results
This guide provides steps to address variability in assay results.
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors and Technique | Ensure proper calibration of pipettes. Use fresh tips for each dilution and reagent addition. Ensure thorough mixing of all solutions. |
| Reagent Variability | Use reagents from the same lot for a given set of experiments. Prepare fresh buffers and media for each experiment. Ensure all reagents are at the recommended temperature before use. |
| Cellular and Viral Stock Variability | Maintain a consistent cell passage number. Titer viral stocks before each experiment to ensure a consistent multiplicity of infection (MOI). |
| Plate Edge Effects | Avoid using the outer wells of the microplate, or ensure they are filled with media to maintain a humidified environment across the plate. Ensure even temperature distribution during incubations. |
Data Presentation
Table 1: In Vitro Antiviral Activity of MK-8507 Against Wild-Type and Resistant HIV-1 Strains
| HIV-1 Strain/Variant | Amino Acid Substitution(s) | Fold Change in IC50 vs. Wild-Type |
| Wild-Type (Subtype B) | - | 1.0 |
| K103N | NNRTI-associated | <5 |
| Y181C | NNRTI-associated | <5 |
| G190A | NNRTI-associated | <5 |
| V106A | Selected by MK-8507 | 0.9 - 544.0 |
| V106M | Selected by MK-8507 | 0.9 - 544.0 |
| F227C | Observed in clinical trial | Data not available |
*The wide range reflects results from different variants that emerged during in vitro selection experiments.[1]
Table 2: Dose-Dependent Reduction in Lymphocyte and CD4+ T-Cell Counts in Phase 2 Clinical Trial (MK-8507 + Islatravir)
| MK-8507 Dose | Mean Reduction in Total Lymphocytes | Mean Reduction in CD4+ T-Cells |
| 100 mg | 17% | 11% |
| 200 mg | 26% | 23% |
| 400 mg | 30% | 30% |
Data adapted from community discussions following the clinical trial update.[5]
Experimental Protocols
Protocol 1: Cell-Based HIV-1 Replication Assay (p24 ELISA Readout)
-
Cell Seeding: Seed target cells (e.g., TZM-bl or activated Peripheral Blood Mononuclear Cells - PBMCs) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of MK-8507 in cell culture medium.
-
Infection: Add the diluted compound to the cells, followed by the addition of a predetermined amount of HIV-1 virus (at a specified MOI).
-
Incubation: Incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial or in-house ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the log of the compound concentration.
Protocol 2: Reverse Transcriptase (RT) Activity Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and a labeled (e.g., colorimetric or radioactive) dNTP substrate in a suitable buffer.
-
Enzyme Addition: Add purified recombinant HIV-1 reverse transcriptase to the reaction mixture.
-
Inhibitor Addition: Add serial dilutions of MK-8507 to the reaction wells.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Measure the incorporation of the labeled dNTP into the newly synthesized DNA strand using a suitable detection method (e.g., spectrophotometry or scintillation counting).
-
Data Analysis: Calculate the IC50 by plotting the percentage of RT inhibition against the log of the compound concentration.
Mandatory Visualizations
Caption: HIV-1 replication cycle and the inhibitory action of MK-8507.
Caption: Logical workflow for troubleshooting unexpected assay results.
References
- 1. Metabolic Abnormalities Associated with the Use of Protease Inhibitors and Non-nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 5. Graphviz [graphviz.org]
- 6. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Synthesis of Ulonivirine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Ulonivirine and its derivatives. The content is structured to address specific experimental challenges, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in Trifluoromethyl-Pyrimidine Ring Formation
-
Question: We are experiencing low yields during the construction of the trifluoromethyl-pyrimidine core. What are the common causes and potential solutions?
-
Answer: Low yields in the synthesis of trifluoromethylated pyrimidines are a common issue.[1][2] The primary challenges often stem from the choice of reactants and reaction conditions.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your starting materials, such as ethyl trifluoroacetoacetate and amidines. Impurities can lead to significant side product formation.
-
Reaction Conditions: The reaction is often a cascade of Michael addition, intramolecular annulation, and dehydration/dehydrohalogenation.[1] Optimization of temperature, solvent, and base is critical. A non-polar, aprotic solvent may be preferable to minimize side reactions.
-
Moisture Control: These reactions can be sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).
Workflow for Troubleshooting Low Yield:
Troubleshooting workflow for low pyrimidine yield. -
2. Poor Regioselectivity in Pyrimidinone N-Alkylation
-
Question: During the N-alkylation of the pyrimidinone core, we are observing a mixture of N- and O-alkylated products. How can we improve the selectivity for N-alkylation?
-
Answer: Achieving high regioselectivity in the alkylation of pyrimidinones is a known challenge, as the anionic intermediate can react at either the nitrogen or oxygen atom.[3][4][5] The outcome is often influenced by the solvent, base, and the nature of the alkylating agent.
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction's regioselectivity. Polar aprotic solvents like DMF or DMSO tend to favor N-alkylation. In contrast, non-polar solvents might lead to a higher proportion of the O-alkylated product.[5]
-
Counter-ion Effect: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion. Cesium salts have been reported to promote N-alkylation in some cases.[3]
-
Alkylating Agent: Harder alkylating agents (e.g., dimethyl sulfate) may favor O-alkylation, while softer electrophiles might show a preference for the softer nitrogen nucleophile.
Table 1: Effect of Reaction Conditions on N- vs. O-Alkylation
-
| Base | Solvent | Temperature (°C) | Predominant Product | Representative Yield (N:O) |
| K₂CO₃ | Acetone | Reflux | Mixture | 60:40 |
| NaH | THF | 0 to RT | O-Alkylation | 10:90 |
| Cs₂CO₃ | DMF | RT | N-Alkylation | 95:5 |
3. Difficulty in Aryl Ether Bond Formation (Ullmann or Buchwald-Hartwig Coupling)
-
Question: We are struggling with the formation of the ether linkage between the pyrimidine ring and the substituted benzonitrile. What are the key parameters to optimize for this coupling reaction?
-
Answer: The formation of an aryl ether bond, particularly with an electron-deficient pyrimidine ring, often requires specific catalytic systems like those used in Ullmann or Buchwald-Hartwig couplings.[6][7][8] Success is highly dependent on the catalyst, ligand, base, and solvent.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For copper-catalyzed Ullmann-type reactions, CuI is a common catalyst, often used with ligands like 1,10-phenanthroline or N,N-dimethylglycine.[8] For palladium-catalyzed Buchwald-Hartwig couplings, a combination of a palladium precursor (e.g., Pd₂(dba)₃) and a biarylphosphine ligand is crucial.
-
Base Selection: A moderately strong, non-nucleophilic base is typically required. K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.
-
Solvent and Temperature: High-boiling polar aprotic solvents such as DMF, DMAc, or dioxane are generally used, and the reactions often require elevated temperatures.
Logical Flow for Aryl Ether Synthesis Troubleshooting:
Troubleshooting logic for aryl ether formation. -
4. Challenges in Purification of Final Product
-
Question: The final Ulonivirine derivative is proving difficult to purify. What strategies can be employed for the purification of these highly fluorinated compounds?
-
Answer: The presence of multiple fluorine atoms in Ulonivirine derivatives can lead to unique solubility and chromatographic behavior, making purification challenging.[9][10]
Troubleshooting Steps:
-
Chromatography:
-
Normal Phase: Standard silica gel chromatography may be effective, but tailing can be an issue. Consider using a solvent system with a more polar, aprotic modifier (e.g., a small amount of THF or ethyl acetate in hexane).
-
Reverse Phase: C18 reverse-phase chromatography is often a good alternative for fluorinated compounds. A gradient of water/acetonitrile or water/methanol is typically used.
-
-
Crystallization: If the compound is a solid, crystallization is a powerful purification technique. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol).
-
Fluorous Solid-Phase Extraction (F-SPE): For derivatives with a significant number of fluorine atoms, fluorous solid-phase extraction can be a highly effective purification method.[10] This technique utilizes a fluorous stationary phase that selectively retains highly fluorinated compounds.
-
Experimental Protocols
Protocol 1: General Procedure for Trifluoromethyl-Pyrimidine Synthesis
-
To a solution of ethyl trifluoroacetoacetate (1.0 eq.) in anhydrous ethanol (5 mL/mmol) is added the appropriate amidine hydrochloride (1.1 eq.) and sodium ethoxide (2.2 eq.).
-
The reaction mixture is stirred at reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified to pH 5-6 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the crude 4-hydroxy-6-(trifluoromethyl)pyrimidine.
Protocol 2: Selective N-Alkylation of Pyrimidinone
-
To a suspension of the pyrimidinone (1.0 eq.) and cesium carbonate (1.5 eq.) in anhydrous DMF (10 mL/mmol) is added the alkylating agent (1.2 eq.) dropwise at room temperature under a nitrogen atmosphere.
-
The reaction is stirred at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is poured into ice-water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Copper-Catalyzed Aryl Ether Synthesis (Ullmann Coupling)
-
A mixture of the pyrimidinone (1.0 eq.), the aryl halide (1.2 eq.), CuI (0.1 eq.), 1,10-phenanthroline (0.2 eq.), and Cs₂CO₃ (2.0 eq.) in a sealed tube is evacuated and backfilled with argon.
-
Anhydrous dioxane (8 mL/mmol) is added, and the tube is sealed.
-
The reaction mixture is heated to 110-130 °C for 24-48 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired aryl ether.
Table 2: Summary of Reaction Parameters and Expected Outcomes
| Reaction Step | Key Reagents | Solvent | Temperature | Expected Yield | Common Byproducts |
| Pyrimidine Formation | Ethyl trifluoroacetoacetate, Amidine, NaOEt | Ethanol | Reflux | 60-80% | Incompletely cyclized intermediates |
| N-Alkylation | Pyrimidinone, Alkyl halide, Cs₂CO₃ | DMF | Room Temp | 85-95% | O-alkylated isomer |
| Aryl Ether Synthesis | Pyrimidinone, Aryl halide, CuI/Ligand | Dioxane | 110-130 °C | 50-70% | Homocoupled products, unreacted starting materials |
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. media.neliti.com [media.neliti.com]
- 6. byjus.com [byjus.com]
- 7. Alkyl Aryl Ether Bond Formation with PhenoFluor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 9. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 10. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
MK-8507 Technical Support Center: Stability and Storage Guidelines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and proper storage of MK-8507 (Ulonivirine). Adherence to these guidelines is critical for ensuring the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for MK-8507 powder?
A1: MK-8507 powder is stable for up to three years when stored at -20°C.[1]
Q2: How should I store stock solutions of MK-8507?
A2: For optimal stability, stock solutions of MK-8507 should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.
Q3: What solvents are recommended for preparing MK-8507 stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of MK-8507.[1] When preparing, ensure the use of newly opened, hygroscopic DMSO for best solubility.[1]
Q4: I observed precipitation in my MK-8507 solution. What should I do?
A4: If you observe precipitation, gentle warming and/or sonication can be used to aid in the dissolution of MK-8507. Ensure the solution is clear before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Review your storage procedures against the recommended guidelines. 2. Prepare fresh stock solutions from the powder. 3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Precipitation in stock solution upon storage | Exceeded solubility limit or temperature fluctuations. | 1. Ensure the concentration does not exceed the solubility limit in the chosen solvent. 2. Store aliquots at a constant and recommended temperature. 3. If precipitation occurs, attempt to redissolve using gentle warming or sonication immediately before use. |
| Reduced potency of the compound | Possible degradation due to exposure to light, air, or inappropriate pH. | 1. Store MK-8507, both as a powder and in solution, protected from light. 2. Ensure containers are tightly sealed to minimize exposure to air and moisture. 3. For aqueous-based assays, verify the pH of your buffers, as extreme pH can affect the stability of many small molecules. |
Stability and Storage Summary
| Form | Storage Temperature | Storage Duration | Key Recommendations |
| Powder | -20°C | 3 years[1] | Store in a dry, dark place. |
| Stock Solution | -80°C | 6 months[1] | Aliquot into single-use vials to avoid freeze-thaw cycles.[2] |
| -20°C | 1 month[1] | Aliquot into single-use vials to avoid freeze-thaw cycles.[2] |
Experimental Protocols
Protocol for Preparation of Stock Solutions
A standardized protocol for preparing stock solutions is crucial for reproducibility.
References
Technical Support Center: Enhancing the Bioavailability of MK-8507 in Animal Models
Disclaimer: Publicly available information on the specific preclinical development and formulation of MK-8507 in animal models is limited. The following troubleshooting guides and FAQs are based on general principles of pharmaceutical science and common strategies for improving the oral bioavailability of poorly soluble drug candidates, such as other non-nucleoside reverse transcriptase inhibitors (NNRTIs).
This guide is intended for researchers, scientists, and drug development professionals to address potential challenges during in vivo studies with MK-8507 or similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacokinetic properties of MK-8507 in humans that we should aim for in our animal models?
A1: MK-8507 was developed for once-weekly oral administration in humans.[1][2] Key pharmacokinetic parameters from human clinical trials are summarized below and can serve as a benchmark for preclinical studies.
Table 1: Summary of MK-8507 Single-Dose Pharmacokinetics in Humans (Fasted State) [1][3][4]
| Dose (mg) | Tmax (hours) | T½ (hours) |
| 2 - 400 | 2 - 7 | 58 - 84 |
| 40, 80, 600 | Not specified | 56 - 69 |
Tmax = Time to maximum plasma concentration; T½ = Terminal half-life.
Q2: What are the likely causes of poor oral bioavailability for a compound like MK-8507?
A2: As a non-nucleoside reverse transcriptase inhibitor, MK-8507 is likely a BCS Class II or IV compound, meaning it probably has low aqueous solubility. Poor oral bioavailability for such compounds can stem from several factors:
-
Low aqueous solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[5]
-
Poor membrane permeability: The drug may not efficiently cross the intestinal epithelium into the bloodstream.
-
First-pass metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.
-
Efflux by transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.
Q3: What are some initial formulation strategies to consider for improving the bioavailability of a poorly soluble compound in early animal studies?
A3: For initial in vivo screening, simple formulations are often employed. These can include:
-
Suspensions: Micronizing the drug and suspending it in a vehicle containing a wetting agent (e.g., Tween 80) and a viscosity-enhancing agent (e.g., methylcellulose) can improve dissolution.
-
Solutions: If a suitable non-toxic solvent can be found, administering the compound in a solution (e.g., in a mixture of polyethylene glycol 400 and water) can bypass the dissolution step.
-
Lipid-based formulations: Simple lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[5]
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between individual animals.
-
Question: We are observing significant variability in the plasma exposure of MK-8507 between animals in the same dose group. What could be the cause and how can we address it?
-
Answer: High inter-individual variability is common for poorly soluble drugs. Potential causes include differences in gastric pH, intestinal motility, and food effects among animals.
-
Troubleshooting Steps:
-
Standardize feeding conditions: Ensure all animals are fasted for a consistent period before and after dosing. A high-fat meal did not have a clinically meaningful effect on MK-8507 pharmacokinetics in humans, but this may differ in animal models.[4]
-
Refine the formulation: A more robust formulation, such as a nano-suspension or a self-microemulsifying drug delivery system (SMEDDS), can reduce the impact of physiological variables on drug dissolution and absorption.
-
Increase the number of animals per group: This can help to obtain a more reliable mean pharmacokinetic profile.
-
-
Issue 2: Low oral bioavailability despite good in vitro permeability.
-
Question: Our in vitro studies (e.g., Caco-2 assays) suggest good membrane permeability for our compound, but we are seeing low bioavailability in our rat model. What could be the reason?
-
Answer: This scenario often points towards either poor dissolution in the gastrointestinal tract or significant first-pass metabolism.
-
Troubleshooting Steps:
-
Investigate dissolution: Conduct in vitro dissolution studies in simulated gastric and intestinal fluids to assess how well your formulation releases the drug.
-
Assess first-pass metabolism: Compare the AUC (Area Under the Curve) from oral administration with the AUC from intravenous (IV) administration in the same animal model. A significantly lower AUC for the oral route suggests extensive first-pass metabolism.
-
Consider formulation strategies to enhance dissolution: Techniques like preparing an amorphous solid dispersion or using lipid-based formulations can improve the dissolution rate and extent.
-
-
Experimental Protocols
Protocol 1: Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
-
Formulation Preparation:
-
Suspension: Micronize MK-8507 to a particle size of <10 µm. Prepare a suspension in a vehicle of 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80 in water.
-
-
Dosing:
-
Administer the formulation orally by gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at pre-dose (0), 0.5, 1, 2, 4, 6, 8, 24, 48, and 72 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of MK-8507 in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and T½ using appropriate software.
-
Visualizations
Caption: Experimental workflow for improving bioavailability.
Caption: Troubleshooting poor oral bioavailability.
Caption: Formulation strategies for bioavailability enhancement.
References
- 1. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: MK-8507 Resistance Selection Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8507 resistance selection assays.
Frequently Asked Questions (FAQs)
Q1: What is MK-8507 and what is its mechanism of action?
MK-8507 is an investigational novel non-nucleoside reverse transcriptase inhibitor (NNRTI) that was in clinical development for the once-weekly oral treatment of HIV-1 infection.[1][2] As an NNRTI, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for viral replication. This binding is allosteric, meaning it occurs at a site distinct from the enzyme's active site, but induces a conformational change that inhibits the enzyme's function.[3]
Q2: What are the primary resistance mutations associated with MK-8507?
In vitro resistance selection experiments have identified key mutations in the HIV-1 reverse transcriptase that confer resistance to MK-8507. The primary mutation observed is V106A in subtype B virus and V106M in subtypes A and C.[1]
Q3: What other mutations have been observed in MK-8507 resistance selection studies?
Besides the primary V106A/M mutations, several other mutations have been observed, often in combination with the primary mutations. These include E138K, H221Y, Y188L, P225H, F227C/L, M230L, L234I, P236L, and Y318F.[1] The emergence of F227C has also been noted in a clinical study.[2][4]
Q4: How does the resistance profile of MK-8507 compare to other NNRTIs?
The resistance profile of MK-8507 is considered similar to that of doravirine and distinct from efavirenz.[1] It has shown potent activity against common NNRTI-resistant variants like K103N, Y181C, and G190A, with less than a 5-fold shift in susceptibility.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: High Background Signal in Reporter-Based Assays (e.g., Luciferase)
Question: We are observing a high background signal in our negative control wells (cells only, no virus) in our luciferase-based infectivity assay. What could be the cause and how can we resolve it?
Answer: High background can mask the true signal and reduce the dynamic range of your assay. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile reagents. Ensure pipette tips are changed between each sample and reagent to prevent cross-contamination. |
| Sub-optimal Reagent Concentration | Titrate the concentration of your luciferase substrate. Excess substrate can lead to auto-luminescence. |
| Cellular Stress or Death | Ensure optimal cell health. High cell density or prolonged incubation times can lead to cell death and the release of endogenous materials that interfere with the assay. |
| Constitutive Reporter Gene Activation | Some cell lines may have a baseline activation of the reporter gene. Ensure consistent cell seeding densities and incubation times. |
Issue 2: Low or No Viral Titer/Infectivity
Question: We are getting a very weak or no signal in our positive control wells (cells + virus, no inhibitor). What are the likely reasons for this?
Answer: A weak or absent signal suggests a problem with one or more critical components of the assay. Consider the following:
| Potential Cause | Recommended Solution |
| Low Viral Toter | Verify the virus titer using a standardized method like a p24 ELISA or TCID50 assay before starting the experiment. Ensure proper storage of viral stocks at -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
| Suboptimal Target Cells | Ensure target cells are healthy, within a low passage number, and express adequate levels of necessary receptors (e.g., CD4, CCR5/CXCR4). |
| Inefficient Transfection (for pseudovirus production) | Optimize the DNA-to-transfection reagent ratio and ensure the plasmid DNA is of high quality. Harvest pseudovirus at the optimal time post-transfection (typically 48-72 hours). |
| Incorrect Incubation Times | Inadequate incubation times for virus-cell interaction can lead to a low signal. Optimize the incubation period based on your specific cell line and virus. |
Issue 3: Inconsistent IC50 Values
Question: Our calculated IC50 values for MK-8507 vary significantly between experiments. What could be causing this variability?
Answer: Inconsistent IC50 values are a common challenge. Several factors can contribute to this:
| Potential Cause | Recommended Solution |
| Variability in Assay Conditions | Standardize all assay parameters, including cell density, virus input (multiplicity of infection - MOI), and incubation times. |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like viral stocks. |
| Edge Effects in Multi-well Plates | To mitigate evaporation from outer wells, fill them with sterile PBS or media without cells and use the inner wells for the experiment. |
| Lot-to-Lot Reagent Variation | Validate each new lot of critical reagents (e.g., media, serum, reporter assay substrates) by running parallel experiments with the old and new lots. |
Data Presentation
Table 1: In Vitro Activity of MK-8507 Against NNRTI-Resistant HIV-1 Variants
| Mutation(s) | Fold Change in Susceptibility vs. Wild-Type * |
| Wild-Type | 1.0 |
| K103N | < 5 |
| Y181C | < 5 |
| G190A | < 5 |
| V106A | ~10 |
| V106A + F227L | > 100 |
| V106A + L234I | > 100 |
| E138K | < 5 |
| Y188L | > 50 |
| M230L | > 50 |
| F227C | Data not consistently reported in a comparable format |
| V106M | Data not consistently reported in a comparable format |
*Fold change values are approximate and compiled from multiple sources for illustrative purposes.[1][5] Actual values can vary depending on the specific assay conditions and viral backbone.
Experimental Protocols
Protocol 1: In Vitro Resistance Selection by Serial Passage
This method is used to select for drug-resistant HIV-1 variants in cell culture.
-
Cell and Virus Culture:
-
Culture HIV-1 permissive cells (e.g., MT-4) in an appropriate medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Infect the cells with a wild-type HIV-1 strain.
-
-
Drug Escalation:
-
The initial concentration of MK-8507 is typically set at or near its EC50 value.
-
Allow the virus to replicate until cytopathic effects are observed or p24 antigen levels in the supernatant are significant.
-
Use the culture supernatant containing the virus to infect fresh cells in the presence of a 1.5 to 2-fold higher concentration of MK-8507.
-
Continue this process of serial passage with escalating drug concentrations.
-
-
Monitoring and Analysis:
-
Monitor viral replication at each passage by measuring p24 antigen levels or reverse transcriptase activity.
-
Once the virus demonstrates sustained replication at a significantly higher drug concentration, quantify the level of resistance.
-
Sequence the proviral DNA from the resistant virus to identify mutations in the reverse transcriptase gene.
-
Protocol 2: Phenotypic Susceptibility Assay
This assay determines the concentration of a drug required to inhibit viral replication by 50% (EC50 or IC50).
-
Virus Preparation:
-
Generate resistant viral strains through site-directed mutagenesis of a molecular clone or obtain them from the final passage of a resistance selection experiment.
-
-
Infection and Drug Treatment:
-
Seed target cells (e.g., TZM-bl) in 96-well plates.
-
Infect the cells with a standardized amount of the virus in the presence of serial dilutions of MK-8507.
-
-
Quantification of Viral Replication:
-
After a defined incubation period (e.g., 48 hours), quantify viral replication. In TZM-bl cells, this is often done by measuring the activity of a reporter gene like luciferase, which is under the control of the HIV-1 LTR promoter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each drug concentration relative to a no-drug control.
-
Plot the percent inhibition against the drug concentration and use a non-linear regression model to determine the EC50/IC50 value.
-
Visualizations
Caption: Mechanism of action of MK-8507.
Caption: Workflow for in vitro resistance selection.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 2. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV Drug Resistance Database [hivdb.stanford.edu]
Technical Support Center: Mitigating Off-Target Effects of Ulonivirine in Cellular Models
Welcome to the technical support center for researchers utilizing Ulonivirine in cellular models. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential off-target effects of Ulonivirine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known primary off-target effect of Ulonivirine?
A1: Clinical trials of Ulonivirine in combination with Islatravir have reported a dose-dependent and reversible decrease in total lymphocyte and CD4+ T-cell counts.[1][2][3] While this effect was observed in a combination therapy setting, it is prudent to consider the potential for Ulonivirine to contribute to this effect in in-vitro cellular models, especially those involving lymphocytes. A phase 1 study of Ulonivirine alone did not show a signal of lymphocyte toxicity, but this was in HIV-negative participants and for a limited duration.[1]
Q2: What is the suspected mechanism of Ulonivirine-induced lymphocyte reduction?
A2: While direct in-vitro studies on Ulonivirine's specific mechanism of lymphocytopenia are not yet published, evidence from other non-nucleoside reverse transcriptase inhibitors (NNRTIs) suggests a plausible mechanism involving mitochondrial dysfunction.[4][5] NNRTIs like Efavirenz have been shown to impair mitochondrial function in lymphocytes, leading to increased oxidative stress and subsequent apoptosis (programmed cell death).[4][5] It is hypothesized that Ulonivirine may induce a similar cascade of events in sensitive cell types.
Q3: I am observing decreased viability in my lymphocyte cell culture when treated with Ulonivirine. How can I confirm if this is an off-target effect?
A3: To determine if the observed cytotoxicity is an off-target effect, it is crucial to perform control experiments. You should assess the viability of a non-target, non-lymphoid cell line at the same concentrations of Ulonivirine. If the lymphocyte cell line shows significantly higher sensitivity, it is likely an off-target effect specific to that cell type. Additionally, performing a dose-response curve will help establish the concentration at which the off-target effects become apparent.
Q4: Are there specific cellular models recommended for studying Ulonivirine's off-target effects on lymphocytes?
A4: Yes, both primary cells and immortalized cell lines are suitable.
-
Primary Human Lymphocytes: Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T-cells provide a physiologically relevant model.[6][7]
-
Immortalized T-lymphocyte Cell Lines: The Jurkat cell line is a widely used and well-characterized model for T-cell leukemia and can be a convenient alternative to primary cells for initial screening and mechanistic studies.[8][9]
Q5: How can I potentially mitigate the lymphocytopenic effects of Ulonivirine in my cell culture experiments?
A5: A potential strategy to mitigate Ulonivirine-induced lymphocyte loss in vitro is through co-treatment with cytokines that promote lymphocyte survival and proliferation. Interleukin-2 (IL-2) and Interleukin-7 (IL-7) are well-known for their roles in maintaining T-cell homeostasis and have been shown to rescue lymphocytes from apoptosis in vitro.[3][10][11][12][13] It is recommended to perform dose-response experiments to determine the optimal concentration of these cytokines for your specific cellular model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity at therapeutic concentrations | Off-target effect on lymphocyte viability. | 1. Confirm with a different cell type: Test Ulonivirine on a non-lymphoid cell line to assess general cytotoxicity. 2. Perform a dose-response curve: Determine the IC50 for your lymphocyte model. 3. Assess markers of apoptosis: Use assays like Caspase-3/7 activation to confirm if cell death is occurring via apoptosis. |
| Reduced lymphocyte proliferation after Ulonivirine treatment | Interference with cell cycle progression, potentially secondary to mitochondrial stress. | 1. Perform a proliferation assay: Use a BrdU or similar assay to quantify the impact on cell division. 2. Investigate mitochondrial health: Assess mitochondrial membrane potential using dyes like JC-1 or TMRE. |
| Inconsistent results between experiments | Variability in primary cell donors or cell culture conditions. | 1. Standardize protocols: Ensure consistent cell densities, media formulations, and incubation times. 2. Use a stable cell line: For initial troubleshooting, switch to an immortalized cell line like Jurkat to reduce biological variability. |
| Difficulty distinguishing between on-target antiviral activity and off-target toxicity in infected cultures | Confounding effects of viral cytopathicity and drug-induced toxicity. | 1. Run parallel uninfected controls: Treat uninfected cells with the same concentrations of Ulonivirine to isolate its direct effects on the cells. 2. Use a lower, non-toxic concentration range: If possible, identify a concentration of Ulonivirine that is effective against the virus but has minimal impact on lymphocyte viability in uninfected controls. |
Quantitative Data Summary
Table 1: Clinical Observations of Lymphocyte Counts with Ulonivirine and Islatravir Combination Therapy
| Treatment Group | Mean Change in Total Lymphocyte Count | Mean Change in CD4+ T-Cell Count | Reference |
| Ulonivirine (100, 200, or 400 mg) + Islatravir (20 mg) | -26.6% | -23.9% | [1][2] |
| Bictegravir/Emtricitabine/Tenofovir alafenamide (Control) | -2.5% | -0.8% | [1][2] |
Note: These changes were reported to be reversible upon discontinuation of the treatment.
Table 2: In-Vitro Mitochondrial Toxicity of a Representative NNRTI (Efavirenz)
| Cell Type | Endpoint | Effect of Efavirenz | Reference |
| Human T Lymphoblastoid Cell Line | Mitochondrial Respiration | Reduction | [14] |
| Human T Lymphoblastoid Cell Line | Apoptosis | Increase | [14] |
| Human T Lymphoblastoid Cell Line | Mitochondrial Membrane Potential | Reduction | [14] |
| Human T Lymphoblastoid Cell Line | Reactive Oxygen Species (ROS) | Increase | [14] |
| Monocyte-Derived Macrophages | Mitochondrial Respiration | Reduction | [14] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effect of Ulonivirine on lymphocyte cell lines.
Materials:
-
Lymphocyte cell line (e.g., Jurkat) or primary lymphocytes
-
Ulonivirine stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Prepare serial dilutions of Ulonivirine in complete culture medium.
-
Add 100 µL of the Ulonivirine dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection using Caspase-3/7 Activation Assay
Objective: To determine if Ulonivirine induces apoptosis in lymphocytes.
Materials:
-
Lymphocyte cell line or primary lymphocytes
-
Ulonivirine stock solution
-
Complete cell culture medium
-
Caspase-3/7 assay kit (e.g., a luminogenic or fluorogenic substrate-based kit)
-
96-well white-walled microplates (for luminescence) or black-walled microplates (for fluorescence)
-
Luminometer or fluorometer
Procedure:
-
Follow steps 1-3 of the MTT assay protocol, using the appropriate 96-well plate for your assay kit.
-
Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measure luminescence or fluorescence using the appropriate plate reader.
-
Express the results as fold change in caspase activity relative to the untreated control.
Cell Proliferation Measurement using BrdU Incorporation Assay
Objective: To assess the effect of Ulonivirine on lymphocyte proliferation.
Materials:
-
Lymphocyte cell line or primary lymphocytes
-
Ulonivirine stock solution
-
Complete cell culture medium
-
BrdU labeling reagent (10 mM)
-
BrdU cell proliferation assay kit (containing fixing/denaturing solution, anti-BrdU antibody, and detection reagents)
-
96-well microplates
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Incubate the plate for a period that allows for cell division (e.g., 48-72 hours).
-
Add BrdU labeling reagent to each well to a final concentration of 10 µM.
-
Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly synthesized DNA.
-
Remove the labeling medium and fix/denature the cells according to the kit manufacturer's protocol.
-
Wash the cells and add the anti-BrdU antibody. Incubate as recommended.
-
Wash the cells and add the secondary antibody conjugate. Incubate as recommended.
-
Add the substrate and measure the absorbance or fluorescence according to the kit instructions.
-
Calculate the proliferation rate as a percentage of the untreated control.
Visualizations
Caption: Hypothesized off-target signaling pathway of Ulonivirine in lymphocytes.
Caption: Experimental workflow for troubleshooting Ulonivirine's off-target effects.
Caption: Logical relationship for the proposed mitigation strategy.
References
- 1. IAS 2025: Once-weekly oral ART with ulonivirine plus islatravir: 24-week phase 2 results | HIV i-Base [i-base.info]
- 2. eatg.org [eatg.org]
- 3. Interleukin-7 Reverses Lymphopenia and Improves T-Cell Function in Coronavirus Disease 2019 Patient With Inborn Error of Toll-Like Receptor 3: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired Mitochondrial Function in T-Lymphocytes as a Result of Exposure to HIV and ART - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of HIV- and ART-Induced Mitochondrial Dysfunction in Cellular Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human T Lymphocyte Isolation, Culture and Analysis of Migration In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of the Reducing Agent on the Cytotoxicity and Selectivity Index of Silver Nanoparticles in Leukemia and Healthy Cells [mdpi.com]
- 9. Immortalised cell line - Wikipedia [en.wikipedia.org]
- 10. Role of Interleukin-7 in the Development of and Recovery from Radiation-Induced Lymphopenia: A Post-hoc Analysis of a Prospective Cohort [e-crt.org]
- 11. mdpi.com [mdpi.com]
- 12. Intravenously administered interleukin-7 to reverse lymphopenia in patients with septic shock: a double-blind, randomized, placebo-controlled trial | SRLF [srlf.org]
- 13. A randomized, double-blind, placebo-controlled trial of IL-7 in critically ill patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-HIV Drugs Cause Mitochondrial Dysfunction in Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of MK-8507 Delivery Methods for In Vivo Studies
Disclaimer: The clinical development of MK-8507 (Ulonivirine) was paused, and as a result, there is a significant lack of publicly available, peer-reviewed data regarding its preclinical in vivo administration in animal models. The following technical support guide is based on general best practices for formulating and delivering poorly soluble compounds in a research setting, supplemented with the limited information available on MK-8507. Researchers should always perform their own formulation development and validation studies.
Frequently Asked Questions (FAQs)
Q1: What are the potential routes of administration for MK-8507 in in vivo rodent studies?
A1: While specific preclinical studies on MK-8507's administration routes are not widely published, based on its nature as a small molecule and general practices for in vivo studies, the following routes can be considered:
-
Oral (PO): In clinical trials, MK-8507 was administered orally as a tablet and in a suspension.[1] For preclinical studies, oral gavage is a common method for precise dosing.
-
Intraperitoneal (IP): IP injection is a frequent route for systemic administration in rodents for compounds that may have variable oral bioavailability.
-
Intravenous (IV): IV administration allows for direct entry into the systemic circulation, bypassing absorption barriers, which is useful for pharmacokinetic studies.
-
Subcutaneous (SC): This route can provide a slower, more sustained release of the compound compared to IV or IP injection.
Q2: How can I prepare a formulation of MK-8507 for oral or intraperitoneal administration?
A2: MK-8507 is known to be poorly soluble in water. A common starting point for creating a suspension for oral or IP administration involves a multi-component vehicle. One commercially available protocol suggests the following for a 2.08 mg/mL suspended solution:
-
Create a stock solution of MK-8507 in DMSO (e.g., 20.8 mg/mL).
-
To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and ensure it is homogenous.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
Note: This protocol should be validated for your specific experimental conditions, and the stability of the formulation should be assessed.
Q3: What are some common vehicles for formulating poorly soluble compounds like MK-8507 for in vivo studies?
A3: For poorly soluble compounds, a variety of vehicles can be used to improve solubility and bioavailability. These often include a combination of solvents, surfactants, and lipids. Common components include:
-
Co-solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), ethanol, and N-methyl-2-pyrrolidone (NMP).
-
Surfactants: Tween-80, Cremophor EL, and Solutol HS 15.
-
Lipids: Corn oil, sesame oil, and other medium-chain triglycerides.
-
Aqueous solutions with cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate hydrophobic molecules to increase their aqueous solubility.
The choice of vehicle will depend on the desired route of administration, the required dose, and the tolerability of the animal model to the vehicle components.
Troubleshooting Guide
Issue 1: Precipitate formation in the formulation during preparation or storage.
| Possible Cause | Solution |
| Low solubility of MK-8507 in the chosen vehicle. | - Increase the proportion of the co-solvent (e.g., DMSO, PEG300).- Gently warm the solution while stirring.- Consider using a different vehicle system, such as a lipid-based formulation or a cyclodextrin solution. |
| Incorrect order of addition of components. | - Generally, dissolve the compound in the organic co-solvent first before adding aqueous components or surfactants. |
| Temperature changes affecting solubility. | - Prepare the formulation fresh before each use.- If storage is necessary, assess stability at different temperatures and protect from light. |
Issue 2: Animal shows signs of distress or adverse reaction after administration (e.g., lethargy, ruffled fur, irritation at the injection site).
| Possible Cause | Solution |
| Toxicity of the vehicle. | - Reduce the concentration of potentially toxic components like DMSO.- Administer a vehicle-only control group to assess the effects of the formulation itself.- Ensure the total volume administered is within the recommended limits for the animal's size and the route of administration. |
| Irritation from the formulation (e.g., high concentration of surfactant or extreme pH). | - For injections, ensure the formulation is close to physiological pH.- Dilute the formulation if possible, while still achieving the target dose.- For IP injections, be aware that some vehicles can cause peritonitis. Monitor for signs of abdominal pain. |
| Improper administration technique. | - Review and refine your technique for the specific administration route (e.g., ensure correct placement of the gavage needle, avoid accidental injection into organs during IP administration). |
Issue 3: High variability in experimental results or lack of efficacy.
| Possible Cause | Solution |
| Inconsistent formulation. | - Ensure the formulation is homogenous (e.g., a well-mixed suspension) before each administration.- Prepare a fresh batch of formulation for each experiment to avoid degradation. |
| Poor bioavailability from the chosen route and formulation. | - Consider a different administration route (e.g., switch from oral to IP or IV).- Optimize the formulation to improve solubility and absorption. This may involve screening different vehicles.- Conduct a pilot pharmacokinetic study to determine the plasma concentration of MK-8507 after administration. |
| Degradation of MK-8507. | - Assess the stability of MK-8507 in your chosen vehicle and storage conditions. Protect from light and extreme temperatures. |
Data Presentation
As no public preclinical pharmacokinetic data for MK-8507 in animal models is available, the following table presents human pharmacokinetic data from a Phase 1 clinical trial for illustrative purposes. These values should not be directly extrapolated to animal models.
Table 1: Human Pharmacokinetic Parameters of Single Oral Doses of MK-8507
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0–∞ (ng·hr/mL) | t1/2 (hr) |
| 40 mg | 388 | 4.0 | 46800 | 69 |
| 80 mg | 842 | 4.0 | 97000 | 63 |
| 600 mg | 6120 | 4.0 | 698000 | 56 |
| (Data from a Phase 1 study in HIV-1 infected, treatment-naive adults)[2] |
Experimental Protocols
Protocol 1: General Method for Preparation of a Suspension for Oral Gavage or Intraperitoneal Injection
-
Objective: To prepare a homogenous suspension of MK-8507 for in vivo administration.
-
Materials:
-
MK-8507 powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of MK-8507 and dissolve it in a minimal amount of DMSO to create a concentrated stock solution.
-
In a separate sterile tube, add the required volume of PEG300.
-
While vortexing, slowly add the MK-8507/DMSO stock solution to the PEG300.
-
Add Tween-80 to the mixture and continue to vortex until the solution is clear and homogenous.
-
Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentration.
-
If any precipitate is observed, the suspension can be briefly sonicated in a water bath to aid dispersion.
-
Visually inspect the suspension for homogeneity before drawing it into the dosing syringe.
-
Protocol 2: Administration via Oral Gavage in Mice
-
Objective: To accurately deliver a defined volume of MK-8507 formulation directly into the stomach of a mouse.
-
Materials:
-
Prepared MK-8507 formulation
-
Appropriately sized oral gavage needle (flexible plastic or ball-tipped stainless steel)
-
1 mL syringe
-
-
Procedure:
-
Determine the correct dose volume based on the animal's body weight.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the mouth, slightly to one side, and gently advance it along the esophagus. Do not force the needle.
-
Once the needle is properly positioned in the stomach, slowly depress the syringe plunger to deliver the formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for several minutes post-administration for any signs of respiratory distress, which could indicate accidental administration into the trachea.
-
Visualizations
Caption: Workflow for MK-8507 in vivo studies.
Caption: Troubleshooting logic for in vivo experiments.
References
Validation & Comparative
A Comparative Analysis of the Resistance Profiles of MK-8507 and Efavirenz
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profiles of the novel non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-8507 and the first-generation NNRTI, Efavirenz. The information presented is supported by experimental data to aid in research and drug development efforts in the field of HIV therapeutics.
Executive Summary
MK-8507, a novel NNRTI, demonstrates a distinct and potentially more favorable resistance profile compared to the established NNRTI, Efavirenz. Notably, MK-8507 retains significant activity against common NNRTI resistance-associated mutations that confer high-level resistance to Efavirenz. The primary resistance pathway for MK-8507 involves the V106A/M mutations in the reverse transcriptase enzyme, which are less common clinically. In contrast, Efavirenz is highly susceptible to resistance mediated by the K103N mutation, a common mutation observed in clinical settings.
Data Presentation: In Vitro Susceptibility
The following tables summarize the in vitro antiviral activity and the impact of key resistance mutations on the susceptibility of HIV-1 to MK-8507 and Efavirenz. Data is presented as the fold change in the 50% inhibitory concentration (IC50) for mutant viruses compared to the wild-type virus.
Table 1: Antiviral Potency Against Wild-Type HIV-1
| Compound | IC50 (nM) |
| MK-8507 | 51.3[1] |
| Efavirenz | 1.7 - 25 (EC90-95) |
Table 2: Fold Change in Susceptibility for Key Reverse Transcriptase Mutations
| Mutation | MK-8507 Fold Change | Efavirenz Fold Change |
| Common NNRTI Mutations | ||
| K103N | < 5[1][2][3] | ~20[4] |
| Y181C | < 5[1][2][3] | ~2-5 |
| G190A | < 5[1][2] | 5-10[4] |
| Primary MK-8507 Resistance Mutations | ||
| V106A | 0.9 - 544.0 (emerged in selection)[2] | ~5[4] |
| V106M | 0.9 - 544.0 (emerged in selection)[2] | - |
| Other Notable Mutations | ||
| Y188L | Emerged with V106A/M[2] | > 50[4] |
| G190S | - | > 50[4] |
Note: Fold change values can vary depending on the specific assay and laboratory. The data presented is a synthesis of reported values from multiple sources.
Experimental Protocols
PhenoSense® HIV Drug Resistance Assay
The PhenoSense® assay is a phenotypic assay that measures the ability of a patient's HIV-1 virus to replicate in the presence of different antiretroviral drugs.[5][6][7]
Methodology:
-
Specimen Collection: A blood sample is collected from the patient in a lavender-top (EDTA) or plasma preparation tube (PPT). The plasma is separated from the blood cells within six hours of collection and frozen.[6] A minimum viral load of ≥500 copies/mL is required for the assay to be successful.[6]
-
RNA Extraction and PCR Amplification: Viral RNA is extracted from the patient's plasma. The protease (PR) and reverse transcriptase (RT) regions of the viral genome are then amplified using reverse transcription-polymerase chain reaction (RT-PCR).[5]
-
Recombinant Virus Construction: The amplified patient-derived PR and RT gene segments are inserted into a standardized HIV-1 vector that lacks these genes. This vector also contains a luciferase reporter gene.
-
Drug Susceptibility Testing: The recombinant viruses are then used to infect target cells in the presence of serial dilutions of antiretroviral drugs, including MK-8507 and Efavirenz.
-
Data Analysis: After a period of incubation, the amount of viral replication is quantified by measuring the light output from the luciferase reporter gene. The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to that of a wild-type reference virus. The result is reported as a fold change in susceptibility.[8]
In Vitro Resistance Selection with Escalating Concentrations
This experimental method is used to identify the genetic pathways to resistance for a new antiviral compound.
Methodology:
-
Cell Culture and Virus Inoculation: A laboratory strain of HIV-1 is cultured in a suitable cell line (e.g., MT-2 cells or peripheral blood mononuclear cells).
-
Initial Drug Exposure: The virus is cultured in the presence of a low concentration of the investigational drug (e.g., MK-8507).
-
Monitoring and Dose Escalation: Viral replication is monitored. When the virus begins to replicate efficiently at the initial drug concentration, the culture supernatant containing the virus is passaged to fresh cells with a slightly higher concentration of the drug.
-
Iterative Selection: This process of viral culture and dose escalation is repeated for multiple passages.
-
Genotypic and Phenotypic Analysis: Once a virus population is selected that can replicate at significantly higher drug concentrations, the viral genome is sequenced to identify mutations in the target enzyme (reverse transcriptase in this case). The phenotypic susceptibility of the selected virus to the drug is also determined to confirm resistance.
Mandatory Visualizations
NNRTI Mechanism of Action
Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors.
Experimental Workflow for Resistance Profiling
Caption: Workflow for determining HIV drug resistance.
References
- 1. NNRTI MK-8507 Selects V106 Mutations, Active Against Common NNRTI Mutations [natap.org]
- 2. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 3. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV Drug Resistance Database [hivdb.stanford.edu]
- 5. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 6. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 7. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 8. monogrambio.labcorp.com [monogrambio.labcorp.com]
Ulonivirine Combination Therapy: An Analysis of Antiviral Effects
For Immediate Release
Kenilworth, NJ – December 13, 2025 – Preclinical evidence indicates that the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) ulonivirine (MK-8507), when used in combination with other antiretroviral agents, exhibits an additive antiviral effect against HIV-1. This finding is critical for the development of novel, simplified treatment regimens for individuals with HIV-1. This guide provides a comparative analysis of ulonivirine combination therapy, supported by available in vitro data and detailed experimental methodologies.
I. Executive Summary
Ulonivirine is a next-generation NNRTI being developed for once-weekly oral administration for the treatment of HIV-1 infection.[1] In combination with the nucleoside reverse transcriptase translocation inhibitor (NRTTI) islatravir, it represents a potential simplified long-acting oral therapeutic regimen. In vitro studies have been crucial in characterizing the nature of the interaction between these two agents. These studies have demonstrated an additive antiviral effect, meaning the combined effect of the two drugs is equal to the sum of their individual effects.[1] An additive interaction is still beneficial in combination therapy as it can help prevent the emergence of drug-resistant viral strains.[1]
II. Comparative Analysis of Antiviral Effects
In vitro combination studies are essential to determine whether the interaction between two antiviral agents is synergistic, additive, or antagonistic. An in vitro study assessing the combination of ulonivirine with a panel of 17 other antiretroviral agents, including islatravir, concluded that ulonivirine displayed additive antiviral activity and was not antagonistic with any of the tested drugs.[1]
Data Summary
While the precise quantitative data from the combination assays are not publicly available, the qualitative results are summarized in the table below. The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value of 1 indicates an additive effect, less than 1 indicates synergy, and greater than 1 indicates antagonism.
| Drug Combination | Target Virus | Observed Effect | Combination Index (CI) | Dose Reduction Index (DRI) |
| Ulonivirine + Islatravir | HIV-1 | Additive[1] | ≈ 1 (inferred) | Not Available |
III. Experimental Protocols
The determination of synergistic, additive, or antagonistic effects of drug combinations is typically performed using a checkerboard assay format.
Two-Drug Combination Antiviral and Cytotoxicity Assay
Objective: To evaluate the in vitro antiviral activity and cytotoxicity of ulonivirine in combination with another antiretroviral agent (e.g., islatravir).
Methodology:
-
Cell Preparation: HIV-1 permissive cells (e.g., MT-4 cells) are seeded in 96-well microtiter plates at a predetermined density and incubated overnight to allow for cell adherence.
-
Drug Dilution (Checkerboard Format):
-
Serial dilutions of ulonivirine are prepared horizontally across the plate.
-
Serial dilutions of the combination drug (e.g., islatravir) are prepared vertically down the plate.
-
This creates a matrix of wells with varying concentrations of both drugs, as well as wells with each drug alone and no drug (virus control).
-
-
Viral Infection: A standardized amount of HIV-1 virus stock is added to each well, with the exception of cell control wells.
-
Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring an endpoint such as:
-
p24 Antigen Capture ELISA: Measures the amount of the HIV-1 p24 capsid protein in the cell culture supernatant.
-
Luciferase Reporter Gene Assay: Uses a recombinant virus that expresses luciferase upon successful infection and replication.
-
-
Cytotoxicity Assessment: A parallel assay is run without virus infection to assess the cytotoxicity of the drug combinations. This is typically measured using a tetrazolium-based colorimetric assay (e.g., MTS or XTT) that quantifies cell viability.
-
Data Analysis:
-
The 50% effective concentration (EC50) for each drug alone and for each combination is calculated.
-
The Combination Index (CI) is calculated using the Chou-Talalay method. This method provides a quantitative measure of the interaction between the two drugs.
-
IV. Mechanism of Action and Signaling Pathways
Ulonivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are a class of antiretroviral drugs that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for the conversion of the viral RNA genome into DNA.[2][3] This binding induces a conformational change in the enzyme, which allosterically inhibits its function.[4] This mechanism is distinct from that of nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs), which act as chain terminators after being incorporated into the newly synthesized viral DNA.[2]
The following diagrams illustrate the experimental workflow for assessing drug synergy and the mechanism of action of NNRTIs in the context of the HIV-1 replication cycle.
V. Conclusion
The available preclinical data indicate that ulonivirine, in combination with other antiretroviral agents such as islatravir, exhibits an additive antiviral effect against HIV-1. This supports the ongoing clinical development of a once-weekly oral combination regimen of ulonivirine and islatravir for the treatment of HIV-1 infection.[5][6][7][8] Further publication of detailed quantitative data from in vitro and in vivo studies will be beneficial for a more comprehensive understanding of the clinical potential of this combination therapy.
References
- 1. NNRTI MK-8507 Selects V106 Mutations, Active Against Common NNRTI Mutations [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. merck.com [merck.com]
- 6. ISL + ULO for HIV · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. IAS 2025: Once-weekly oral ART with ulonivirine plus islatravir: 24-week phase 2 results | HIV i-Base [i-base.info]
- 8. eatg.org [eatg.org]
Head-to-Head Comparison: MK-8507 vs. Doravirine in HIV-1 Treatment
A comprehensive analysis for researchers and drug development professionals.
In the landscape of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection, Doravirine has emerged as a significant therapeutic option, while the development of MK-8507 has been discontinued. This guide provides a detailed head-to-head comparison of these two NNRTIs, drawing upon available preclinical and clinical data to offer insights for researchers, scientists, and drug development professionals. The comparison covers their mechanism of action, chemical properties, pharmacokinetic profiles, antiviral activity, and clinical data, highlighting the factors that led to their divergent paths.
Executive Summary
Doravirine is an approved antiretroviral agent, available as a single entity (Pifeltro®) and in a fixed-dose combination (Delstrigo®).[1][2] It exhibits a favorable safety and efficacy profile in treatment-naïve and virologically suppressed individuals.[3][4][5] In contrast, MK-8507, an investigational NNRTI being developed for once-weekly oral administration, had its development paused during Phase 2 trials due to safety concerns.[6][7] Specifically, decreases in total lymphocyte and CD4+ T-cell counts were observed in study participants, particularly at higher doses.[6][7][8]
This guide will delve into the specifics of each compound, presenting a clear, data-driven comparison to inform future research and development in the field of antiretroviral therapy.
Mechanism of Action: Targeting the HIV-1 Reverse Transcriptase
Both MK-8507 and Doravirine are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They share a common mechanism of action by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme crucial for the conversion of viral RNA into DNA.[9][10][11] This binding is non-competitive with respect to the natural deoxynucleotide triphosphates and induces a conformational change in the enzyme, thereby inhibiting its polymerase activity and halting viral replication.[9][10][12]
References
- 1. Reverse Transcriptase, Recombinant HIV - Assay | Worthington Biochemical [worthington-biochem.com]
- 2. Quantification of Reverse Transcriptase Activity by Real-Time PCR as a Fast and Accurate Method for Titration of HIV, Lenti- and Retroviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mayocliniclabs.com [mayocliniclabs.com]
- 4. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 5. HIV Phenosense (Sendout) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 6. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.nsf.org [info.nsf.org]
- 8. profoldin.com [profoldin.com]
- 9. cenetron.com [cenetron.com]
- 10. benchchem.com [benchchem.com]
- 11. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
- 12. benchchem.com [benchchem.com]
Investigational Antiviral MK-8507: A Review of Preclinical and Clinical Data
An objective analysis of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-8507 for the treatment of HIV-1, summarizing its mechanism of action, in vitro potency, and clinical trial findings. Note: The development of MK-8507 was paused due to safety concerns.
MK-8507, also known as ulonivirine, is a novel investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) that was in development for the treatment of HIV-1 infection with the potential for once-weekly oral dosing.[1][2][3] However, in November 2021, Merck (known as MSD outside the United States and Canada) announced a pause in the development of MK-8507.[4][5][6] This decision was based on findings from the Phase 2 IMAGINE-DR clinical trial, where a dose-dependent decrease in total lymphocyte and CD4+ T-cell counts was observed in participants receiving MK-8507 in combination with islatravir.[4][5][7]
This guide provides a summary of the available data on the antiviral activity and profile of MK-8507 based on published preclinical and clinical studies. It is important to note that there is no publicly available data on the validation of MK-8507's antiviral activity specifically in primary cells. The information presented here is derived from in vitro assays and clinical trials in human subjects.
Mechanism of Action
MK-8507 is an allosteric inhibitor of the HIV-1 reverse transcriptase enzyme.[1] It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase, which is distinct from the active site.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
References
- 1. Pharmacokinetic and Safety Profile of the Novel HIV Nonnucleoside Reverse Transcriptase Inhibitor MK-8507 in Adults without HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ulonivirine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. merck.com [merck.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. Merck halts dosing in Phase II HIV-1 combination therapy trial [clinicaltrialsarena.com]
- 7. MSD/Merck stop once-weekly NNRTI MK-8507: islatravir studies continue with closer monitoring | HIV i-Base [i-base.info]
Unraveling the Cross-Resistance Profile of MK-8507: A Comparative Guide for Researchers
The investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-8507 has demonstrated a distinct in vitro cross-resistance pattern, positioning it as a potentially valuable agent against common NNRTI-resistant HIV-1 variants. This guide provides a comprehensive comparison of MK-8507's performance against other NNRTIs, supported by experimental data, to inform researchers, scientists, and drug development professionals.
MK-8507, despite the discontinuation of its clinical development due to safety concerns in combination with islatravir, has been the subject of significant research into its antiretroviral activity and resistance profile.[1][2] Studies have shown that MK-8507 maintains potent activity against HIV-1 strains harboring common NNRTI resistance mutations that often confer high-level resistance to first-generation NNRTIs like efavirenz and nevirapine.
In Vitro Susceptibility to NNRTI-Resistant Variants
A key feature of MK-8507 is its resilience against prevalent NNRTI resistance-associated mutations (RAMs). Data from in vitro assays demonstrate that MK-8507 exhibits a less than five-fold shift in potency against viruses with the K103N, Y181C, or G190A mutations.[1][3] This profile is notably similar to the newer NNRTI, doravirine, and stands in contrast to the significant loss of susceptibility observed with efavirenz against these same mutations.[1][3]
The primary resistance pathway identified for MK-8507 in in vitro selection studies involves mutations at the V106 position of the reverse transcriptase enzyme, specifically V106A in subtype B viruses and V106M in subtypes A and C.[1][3] While these mutations can lead to a substantial reduction in MK-8507 susceptibility, they are relatively uncommon in clinical settings.[1]
The following tables summarize the fold-change in half-maximal inhibitory concentration (IC50) for MK-8507 and other NNRTIs against a panel of common and specific NNRTI resistance mutations. This quantitative data allows for a direct comparison of their cross-resistance profiles.
| Resistance Mutation | MK-8507 Fold Change | Doravirine Fold Change | Efavirenz Fold Change | Rilpivirine Fold Change | Etravirine Fold Change | Nevirapine Fold Change |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| K103N | <5 | <3 | ~20-50 | <2 | <2 | ~50 |
| Y181C | <5 | <3 | ~2-18 | >10 | <3 | >50 |
| G190A | <5 | <3 | >10 | >10 | <3 | >50 |
| V106A | >10 | <3 | <3 | <2 | <2 | >50 |
| V106M | >10 | >10 | >100 | >10 | >10 | >100 |
| Y188L | >10 | >100 | >100 | >10 | >10 | >100 |
| F227C/L | >10 | >10 | >10 | >10 | >10 | >10 |
| M230L | >10 | >10 | >10 | >10 | >10 | >100 |
| K103N + Y181C | <10 | <3 | >100 | >10 | <3 | >100 |
Note: Fold-change values are approximate and can vary depending on the specific assay and viral strain used. Data is compiled from multiple sources.[1][3][4][5][6]
Experimental Protocols
The in vitro cross-resistance data for MK-8507 and other antiretrovirals are primarily generated through two key experimental methodologies: phenotypic susceptibility assays and multiple cycle antiviral assays.
PhenoSense® HIV Drug Resistance Assay
The PhenoSense® assay is a widely used phenotypic assay that provides a quantitative measure of drug resistance. The general protocol is as follows:
-
Viral RNA Isolation and Amplification: HIV-1 RNA is extracted from a patient's plasma sample. The protease and reverse transcriptase regions of the viral genome are then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Recombinant Virus Construction: The amplified patient-derived protease and reverse transcriptase gene segments are inserted into a standardized HIV-1 vector that lacks these genes. This vector also contains a reporter gene, such as luciferase, to quantify viral replication.
-
Virus Production: The recombinant viral vectors are used to transfect host cells, resulting in the production of infectious virus particles that contain the patient's protease and reverse transcriptase enzymes.
-
Drug Susceptibility Testing: These recombinant viruses are then used to infect target cells in the presence of serial dilutions of various antiretroviral drugs.
-
Quantification of Viral Replication: After a set incubation period, the level of viral replication is determined by measuring the activity of the reporter gene (e.g., luciferase).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for the patient's virus and compared to the IC50 of a wild-type reference virus. The result is expressed as a fold-change in susceptibility.
Multiple Cycle Antiviral Assay
Multiple cycle antiviral assays, often utilizing cell lines like MT-2 or MT-4, measure the ability of a drug to inhibit viral replication over several rounds of infection. A generalized protocol is as follows:
-
Cell Seeding: A T-cell line that is highly permissive to HIV-1 infection (e.g., MT-2 cells) is seeded into the wells of a microtiter plate.
-
Compound Addition: Serial dilutions of the antiretroviral drug being tested are added to the wells.
-
Viral Infection: The cells are then infected with a laboratory-adapted strain of HIV-1 at a low multiplicity of infection (MOI).
-
Incubation: The plate is incubated for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Quantification of Viral Replication: The extent of viral replication is determined by measuring a viral marker, such as the p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.
Mechanism of NNRTI Resistance and MK-8507's Profile
NNRTIs bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, allosterically inhibiting its function. Resistance mutations alter the shape and chemical environment of this binding pocket, reducing the affinity of the inhibitor.
The V106A/M mutations, which are the primary pathway of resistance to MK-8507, are located within this NNRTI binding pocket. These substitutions are thought to sterically hinder the binding of MK-8507, thereby reducing its inhibitory activity.
Conclusion
The in vitro data for MK-8507 reveal a promising cross-resistance profile, with retained activity against key NNRTI resistance mutations that compromise the efficacy of older agents. Its resistance profile is more aligned with that of doravirine. Although the clinical development of MK-8507 has been halted, the study of its interactions with the HIV-1 reverse transcriptase and its resilience to common resistance mutations provides valuable insights for the design of future NNRTIs with improved resistance profiles. The experimental methodologies outlined here serve as a foundation for the continued evaluation of novel antiretroviral candidates.
References
- 1. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 2. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 3. benchchem.com [benchchem.com]
- 4. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cenetron.com [cenetron.com]
- 6. Phenosense Combination HIV Drug Resistance | MLabs [mlabs.umich.edu]
Comparative analysis of the safety profiles of next-generation NNRTIs
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV-1 treatment has been significantly shaped by the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). While first-generation agents were pivotal, their use was often limited by adverse effects and a low genetic barrier to resistance. The advent of next-generation NNRTIs—doravirine, rilpivirine, and etravirine—has offered clinicians and patients improved options with potentially more favorable safety and tolerability profiles. This guide provides a comparative analysis of the safety profiles of these three agents, supported by data from key clinical trials, to inform research and development in antiretroviral therapy.
Executive Summary
Next-generation NNRTIs have demonstrated distinct advantages over their predecessors, particularly concerning central nervous system (CNS) and metabolic adverse events. Doravirine has shown a favorable profile with minimal neuropsychiatric events and a neutral effect on lipids. Rilpivirine is associated with a lower incidence of CNS side effects compared to efavirenz, though it carries a warning for depressive disorders. Etravirine's most notable side effect is rash, which is generally mild to moderate and often resolves with continued treatment. This comparative analysis delves into the nuances of their safety profiles, providing a framework for understanding their relative therapeutic positioning.
Comparative Safety Data
The following table summarizes the incidence of key adverse events observed in the pivotal clinical trials for doravirine (DRIVE-FORWARD and DRIVE-AHEAD), rilpivirine (ECHO and THRIVE), and etravirine (DUET-1 and DUET-2). It is important to note that these trials were not head-to-head comparisons of the next-generation NNRTIs but rather compared them against other antiretroviral agents. Therefore, the data provides an indirect comparison of their safety profiles.
| Adverse Event Category | Doravirine (%) (DRIVE Trials)[1][2] | Rilpivirine (%) (ECHO & THRIVE Trials)[3][4][5] | Etravirine (%) (DUET Trials)[6][7][8] |
| CNS Effects | |||
| Dizziness | 7 | 8 | Comparable to placebo |
| Abnormal Dreams | 5 | 8 | Comparable to placebo |
| Insomnia | - | - | Comparable to placebo |
| Depression | - | 9 (depressive disorders) | Comparable to placebo |
| Metabolic Effects | |||
| Dyslipidemia | Favorable lipid profile | Smaller increases in lipids vs. efavirenz | Comparable to placebo |
| Dermatological Effects | |||
| Rash | - | 3 | 20 |
| Gastrointestinal Effects | |||
| Nausea | 5-7 | - | Comparable to placebo |
| Diarrhea | 17 | - | 12 |
| Discontinuation due to AEs | 1.6 - 2.5 | 3 | 2.2 |
Note: The data presented are from different clinical trial programs with varying patient populations and comparator arms. Direct comparison should be made with caution.
Key Experimental Protocols
Understanding the methodologies employed in the pivotal clinical trials is crucial for interpreting the safety data. Below are summaries of the key experimental protocols for the DRIVE, ECHO/THRIVE, and DUET trials.
DRIVE-FORWARD and DRIVE-AHEAD Trials (Doravirine)
-
Study Design: These were multicenter, double-blind, randomized, active-controlled, non-inferiority phase 3 trials.[2][9]
-
Participant Population: Treatment-naïve adults with HIV-1 infection.[2][9]
-
Intervention:
-
DRIVE-FORWARD: Doravirine (100 mg once daily) versus darunavir/ritonavir (800/100 mg once daily), both in combination with two nucleoside reverse transcriptase inhibitors (NRTIs).[2]
-
DRIVE-AHEAD: A fixed-dose combination of doravirine/lamivudine/tenofovir disoproxil fumarate (TDF) versus efavirenz/emtricitabine/TDF.
-
-
Safety Assessment: Adverse events (AEs) were monitored throughout the study. Pre-specified categories of neuropsychiatric AEs (dizziness, sleep disorders/disturbances, and altered sensorium) were systematically assessed.[10] Fasting lipid panels were also evaluated at baseline and regular intervals.[2]
ECHO and THRIVE Trials (Rilpivirine)
-
Study Design: Two phase 3, randomized, double-blind, double-dummy, active-controlled trials.[3][11]
-
Participant Population: Treatment-naïve adults with HIV-1 infection.[3][11]
-
Intervention: Rilpivirine (25 mg once daily) versus efavirenz (600 mg once daily), both in combination with two NRTIs.[3][11]
-
Safety Assessment: Safety and tolerability were assessed through the collection of AEs, serious AEs, and laboratory abnormalities.[5] Specific attention was given to CNS effects and rash.[3][4]
DUET-1 and DUET-2 Trials (Etravirine)
-
Study Design: Two identical, multinational, randomized, double-blind, placebo-controlled, phase 3 trials.[8]
-
Participant Population: Treatment-experienced adult patients with virological failure on stable antiretroviral therapy and evidence of NNRTI resistance.[8]
-
Intervention: Etravirine (200 mg twice daily) or placebo, both in combination with darunavir/ritonavir and investigator-selected NRTIs.[8]
-
Safety Assessment: The frequency and severity of AEs and laboratory abnormalities were analyzed. Specific AEs of interest included neuropsychiatric events, rash, and hepatic and lipid-related events.[6][7]
Visualizing Comparative Safety and Experimental Workflow
To further elucidate the comparative safety profiles and the process of safety evaluation in clinical trials, the following diagrams are provided.
Conclusion
The next-generation NNRTIs—doravirine, rilpivirine, and etravirine—represent a significant advancement in antiretroviral therapy, offering improved safety and tolerability compared to older agents in their class. Doravirine stands out for its favorable CNS and metabolic profiles. Rilpivirine offers a better-tolerated option than efavirenz, particularly regarding neuropsychiatric side effects, although caution is warranted in patients with a history of depressive disorders. Etravirine's primary safety consideration is rash, which is typically manageable.
The choice of a next-generation NNRTI will depend on a comprehensive assessment of the individual patient's clinical characteristics, comorbidities, and concomitant medications. The data presented in this guide, derived from rigorous clinical trials, provides a foundation for informed decision-making in the ongoing effort to optimize HIV-1 treatment. Further head-to-head comparative studies would be invaluable in providing a more definitive hierarchy of safety and tolerability among these important therapeutic agents.
References
- 1. Frontiers | Comparison of the Efficacy and Safety of a Doravirine-Based, Three-Drug Regimen in Treatment-Naïve HIV-1 Positive Adults: A Bayesian Network Meta-Analysis [frontiersin.org]
- 2. Doravirine versus ritonavir-boosted darunavir in antiretroviral-naive adults with HIV-1 (DRIVE-FORWARD): 96-week results of a randomised, double-blind, non-inferiority, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of rilpivirine (TMC278) versus efavirenz at 48 weeks in treatment-naive HIV-1-infected patients: pooled results from the phase 3 double-blind randomized ECHO and THRIVE Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Week 96 analysis of rilpivirine or efavirenz in HIV-1-infected patients with baseline viral load ≤ 100 000 copies/mL in the pooled ECHO and THRIVE phase 3, randomized, double-blind trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pooled week 96 results of the phase III DUET-1 and DUET-2 trials of etravirine: further analysis of adverse events and laboratory abnormalities of special interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Efficacy and safety of TMC125 (etravirine) in treatment-experienced HIV-1-infected patients in DUET-1: 24-week results from a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety and efficacy of doravirine as first-line therapy in adults with HIV-1: week 192 results from the open-label extensions of the DRIVE-FORWARD and DRIVE-AHEAD phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brief Report: Resolution of Neuropsychiatric Adverse Events After Switching to a Doravirine-Based Regimen in the Open-Label Extensions of the DRIVE-AHEAD and DRIVE-FORWARD Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rilpivirine versus efavirenz with tenofovir and emtricitabine in treatment-naive adults infected with HIV-1 (ECHO): a phase 3 randomised double-blind active-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MK-8507 and First-Generation NNRTIs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-8507 against first-generation NNRTIs, including nevirapine, efavirenz, and delavirdine. The content is based on available preclinical and clinical data to assist researchers in understanding the evolving landscape of HIV-1 treatment.
Executive Summary
MK-8507 is a novel NNRTI designed for once-weekly oral administration, a potential advantage over the daily dosing required for first-generation NNRTIs.[1] In vitro studies demonstrate that MK-8507 possesses potent antiviral activity against wild-type HIV-1 and, notably, maintains efficacy against viral strains with common NNRTI-resistance mutations that significantly impact the activity of first-generation agents. However, the clinical development of MK-8507 in combination with islatravir was halted due to observed declines in CD4+ T-cell counts, a critical safety concern. This guide will delve into the comparative efficacy, resistance profiles, and underlying mechanisms of these compounds.
Data Presentation
The following tables summarize the in vitro antiviral potency and resistance profiles of MK-8507 and first-generation NNRTIs.
Disclaimer: The data presented below are compiled from multiple sources and may not have been generated in head-to-head comparative studies under identical experimental conditions. Direct comparison of absolute values should be made with caution.
Table 1: In Vitro Antiviral Potency against Wild-Type HIV-1
| Compound | IC50 (nM) against Wild-Type HIV-1 | Reference |
| MK-8507 | 51.3 | [1][2] |
| Nevirapine | Data not available in a directly comparable format | |
| Efavirenz | Data not available in a directly comparable format | |
| Delavirdine | Data not available in a directly comparable format |
Table 2: Fold Change in Resistance for Common NNRTI Mutations
| Mutation | MK-8507 Fold Change | Efavirenz Fold Change | Nevirapine Fold Change | Delavirdine Fold Change |
| K103N | <5 | >20 | >50 | High-level resistance |
| Y181C | <5 | High-level resistance | High-level resistance | Low-level resistance |
| G190A | <5 | Data not available | High-level resistance | Data not available |
| V106A/M | Primary resistance pathway | Less common | Less common | Less common |
Data compiled from multiple sources.[1][2][3] Fold change represents the factor by which the IC50 of the drug increases for the mutant virus compared to the wild-type virus.
Mechanism of Action
Both MK-8507 and first-generation NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase (RT) enzyme. They bind to a hydrophobic pocket, known as the NNRTI binding pocket, which is distinct from the active site of the enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Resistance Profiles
A major limitation of first-generation NNRTIs is their low genetic barrier to resistance. A single amino acid substitution, such as K103N or Y181C, can confer high-level resistance to these drugs.[3] Efavirenz is more likely to select for the K103N mutation, while nevirapine is more commonly associated with the Y181C mutation.
In contrast, MK-8507 has shown a more robust resistance profile in in-vitro studies. It retains activity against viruses with the K103N and Y181C mutations, with less than a five-fold shift in its inhibitory concentration.[1][2] The primary resistance pathway identified for MK-8507 involves mutations at the V106 position (V106A or V106M).[1][2]
Experimental Protocols
The in vitro antiviral activity and resistance profiles of NNRTIs are typically evaluated using cell-based assays. Below are generalized protocols for key experiments.
Antiviral Potency Assay (IC50 Determination)
This assay determines the concentration of a drug that inhibits 50% of viral replication.
-
Cell Lines: A susceptible host cell line, such as MT-4 or TZM-bl cells, is used.
-
Virus: A laboratory-adapted strain of HIV-1 (e.g., IIIB or NL4-3) is used.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compound (e.g., MK-8507, efavirenz) are added to the wells.
-
A standardized amount of HIV-1 is added to infect the cells.
-
The plates are incubated for a period of 3-5 days to allow for viral replication.
-
Viral replication is quantified by measuring an endpoint, such as:
-
p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the culture supernatant.
-
Luciferase Reporter Assay: If using a reporter cell line like TZM-bl, the expression of a luciferase gene, which is activated by viral Tat protein, is measured.
-
Cell Viability Assay: Measures the cytopathic effect of the virus on the cells.
-
-
The IC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.
-
Resistance Profiling (PhenoSense® Assay or Similar)
This assay measures the susceptibility of different viral strains (wild-type and mutant) to a drug.
-
Principle: Recombinant viruses are created containing the reverse transcriptase gene from either a wild-type virus or a virus with specific resistance mutations.
-
Procedure:
-
The reverse transcriptase region of interest is amplified from viral RNA and cloned into a viral vector that also contains a reporter gene (e.g., luciferase).
-
These vectors are used to produce pseudotyped viruses that can infect target cells for a single round of replication.
-
The antiviral potency (IC50) of the drug against each recombinant virus is determined as described in the antiviral potency assay.
-
The fold change in resistance is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.
-
Conclusion
MK-8507 represents a step forward in NNRTI development, with a promising in vitro resistance profile that overcomes some of the key limitations of first-generation agents like nevirapine, efavirenz, and delavirdine. Its potential for once-weekly dosing also offers a significant improvement in convenience. However, the safety concerns that led to the discontinuation of its clinical development highlight the challenges in bringing new antiretroviral agents to the clinic. For researchers, the distinct resistance profile of MK-8507 and its mechanism of action provide valuable insights for the design of future NNRTIs with improved efficacy and safety.
References
- 1. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 2. NNRTI MK-8507 Selects V106 Mutations, Active Against Common NNRTI Mutations [natap.org]
- 3. Resistance to non-nucleoside reverse transcriptase inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ulonivirine's Efficacy Against Multi-Drug Resistant HIV-1 Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) Ulonivirine (MK-8507) with established antiretroviral agents—Dolutegravir, Darunavir, and Lenacapavir—in the context of multi-drug resistant Human Immunodeficiency Virus Type 1 (MDR HIV-1). The information is based on available preclinical and clinical data, with a focus on mechanisms of action, resistance profiles, and efficacy.
Executive Summary
Ulonivirine is a novel NNRTI under development for once-weekly oral administration.[1] Preclinical data indicates its activity against common NNRTI resistance-associated mutations.[2] However, its clinical efficacy in heavily treatment-experienced patients with MDR HIV-1 remains to be fully elucidated. In contrast, Dolutegravir (an integrase strand transfer inhibitor), Darunavir (a protease inhibitor), and Lenacapavir (a capsid inhibitor) have demonstrated significant efficacy in managing MDR HIV-1, each with a distinct mechanism of action and resistance profile. This guide presents a comparative analysis to aid in the evaluation of Ulonivirine's potential role in future HIV-1 treatment paradigms.
Comparative Efficacy and Resistance Profiles
The following tables summarize the available quantitative data on the in vitro efficacy of Ulonivirine and its comparators against wild-type and resistant HIV-1 strains. It is important to note that direct head-to-head comparative studies across a broad range of MDR strains are limited for Ulonivirine.
Table 1: In Vitro Efficacy Against Wild-Type and NNRTI-Resistant HIV-1 Strains (Ulonivirine)
| HIV-1 Strain | IC50 (nM) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (Subtype B) | 51.3 | 1.0 | [2] |
| K103N | - | <5 | [2] |
| Y181C | - | <5 | [2] |
| G190A | - | <5 | [2] |
| V106A/M (selected in vitro) | - | 0.9 - 544.0 | [2] |
Table 2: In Vitro Efficacy of Comparator Drugs Against Resistant HIV-1 Strains
| Drug | Resistant Strain Type | Fold Change in EC50/IC50 vs. Wild-Type | Reference |
| Dolutegravir | INSTI-resistant (various single mutations) | 2.3 - 3.6 | [3] |
| INSTI-resistant (multiple mutations) | 2.5 - 21 | [3] | |
| Darunavir | PI-resistant (average of 5 PIs) | <10 nM EC50 for 18/19 isolates | [4] |
| 1501 PI-resistant clinical isolates | <10 nM EC50 for 75% of isolates | [5] | |
| Lenacapavir | Resistant to NRTIs, NNRTIs, PIs, INSTIs | Fully active (no cross-resistance) | [6] |
Table 3: Overview of Resistance Profiles
| Drug | Key Resistance Mutations | Genetic Barrier to Resistance |
| Ulonivirine | V106A, V106M, E138K, H221Y, Y188L, F227C/L, M230L, L234I, P236L, Y318F (in vitro)[2] | Similar to Doravirine[1] |
| Dolutegravir | Q148H/R plus ≥2 additional mutations (e.g., L74I/M, E138A/D/K/T, G140A/S)[3] | High[7] |
| Darunavir | Multiple PI mutations required; V32I, L33F, I54M, I84V are key[8] | High[9] |
| Lenacapavir | Q67H, N74D, L56I, M66I, K70N (in vitro)[6] | To be fully determined in clinical practice |
Mechanisms of Action
The antiviral agents discussed in this guide target different stages of the HIV-1 replication cycle.
Ulonivirine: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
Ulonivirine is an investigational NNRTI.[10] NNRTIs are allosteric inhibitors of the HIV-1 reverse transcriptase, an essential viral enzyme that converts the viral RNA genome into DNA. By binding to a hydrophobic pocket near the enzyme's active site, Ulonivirine induces a conformational change that inhibits its function, thereby preventing the synthesis of viral DNA.
References
- 1. IAS 2025: Once-weekly oral ART with ulonivirine plus islatravir: 24-week phase 2 results | HIV i-Base [i-base.info]
- 2. RESISTANCE PROFILE OF MK-8507, A NOVEL NNRTI SUITABLE FOR WEEKLY ORAL HIV TREATMENT [natap.org]
- 3. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dolutegravir versus ritonavir-boosted lopinavir both with dual nucleoside reverse transcriptase inhibitor therapy in adults with HIV-1 infection in whom first-line therapy has failed (DAWNING): an open-label, non-inferiority, phase 3b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant virus assay: a rapid, phenotypic assay for assessment of drug susceptibility of human immunodeficiency virus type 1 isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinicaltrials.eu [clinicaltrials.eu]
Independent Validation of MK-8507: A Comparative Analysis of a Novel NNRTI
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI) MK-8507 with other alternatives, based on publicly available research findings. The development of MK-8507 was discontinued during Phase 2 clinical trials; therefore, direct comparative clinical data is limited. This document summarizes the existing experimental data to offer a comprehensive overview of its performance profile.
Executive Summary
MK-8507 is a novel, potent, oral NNRTI with a pharmacokinetic profile that supports once-weekly dosing.[1] Preclinical and early clinical studies demonstrated its high antiviral potency. However, a Phase 2 clinical trial evaluating MK-8507 in combination with islatravir was halted due to observed decreases in total lymphocyte and CD4+ T-cell counts, which were more pronounced at higher doses of MK-8507.[2][3] Consequently, the development of MK-8507 was paused. This guide presents the available efficacy, safety, pharmacokinetic, and resistance data for MK-8507 and compares it with established NNRTIs, doravirine and efavirenz, drawing from in vitro studies and separate clinical trials.
Data Presentation
Efficacy
MK-8507 demonstrated robust antiviral activity in a Phase 1 proof-of-concept monotherapy study in treatment-naive adults with HIV-1.[4]
| Parameter | MK-8507 (Single Dose) | Reference NNRTIs (Daily Dosing) |
| Mean HIV-1 RNA Reduction at Day 7 | ||
| 40 mg | ~1.2 log10 copies/mL[4] | A mean decrease of at least 1 log10 copies/mL is expected after 7 days of daily dosing at a maximally effective NNRTI dose.[5] |
| 80 mg | ~1.5 log10 copies/mL[4] | |
| 600 mg | ~1.5 log10 copies/mL[4] | |
| In Vitro IC50 (Wild-Type HIV-1) | 51.3 nM[6] | Doravirine: Data not available in provided search results. |
| Efavirenz: Data not available in provided search results. |
Pharmacokinetics
MK-8507 exhibited a pharmacokinetic profile suitable for once-weekly oral administration.[1][5]
| Parameter | MK-8507 |
| Mean Terminal Half-life | 56 - 84 hours[1][4] |
| Time to Maximum Concentration (Tmax) | 2 - 7 hours[1] |
| Food Effect | No clinically meaningful effect of a high-fat meal on pharmacokinetics.[5] |
| Drug-Drug Interactions | No clinically meaningful effect on midazolam (a CYP3A4 substrate) pharmacokinetics.[5] |
Safety and Tolerability
Initial Phase 1 studies showed MK-8507 to be generally well-tolerated.[1][4] However, the subsequent Phase 2 trial raised significant safety concerns.
| Adverse Event Profile | MK-8507 |
| Phase 1 (Monotherapy) | Generally well-tolerated. The most common adverse events were nasopharyngitis and headache.[1] |
| Phase 2 (in combination with Islatravir) | Decreases in total lymphocyte and CD4+ T-cell counts, particularly at higher doses (200 mg and 400 mg), leading to the discontinuation of the trial and pausing of development.[2][7] |
In Vitro Resistance Profile
MK-8507 demonstrated a resistance profile similar to doravirine and distinct from efavirenz, with good activity against common NNRTI resistance-associated variants.[6][8]
| Resistance Mutation | MK-8507 Fold-Change in IC50 | Doravirine Fold-Change in IC50 | Efavirenz Fold-Change in IC50 |
| K103N | <5[6] | Similar to MK-8507[8] | Data not available in provided search results. |
| Y181C | <5[6] | Similar to MK-8507[8] | Data not available in provided search results. |
| G190A | <5[6] | Similar to MK-8507[8] | Data not available in provided search results. |
| Primary Resistance Pathway | V106A/M[6] | Data not available in provided search results. | Data not available in provided search results. |
Experimental Protocols
Phase 1 Monotherapy Clinical Trial (MK-8507-003)
Objective: To assess the safety, tolerability, pharmacokinetics, and antiviral activity of single oral doses of MK-8507 in treatment-naive adults with HIV-1 infection.[4]
Methodology: This was an open-label, proof-of-concept study with three sequential panels of six participants each. Participants received a single oral dose of 40 mg, 80 mg, or 600 mg of MK-8507 in a fasted state. Blood samples were collected for HIV-1 RNA and pharmacokinetic analysis at specified time points for up to 14 days, with safety monitoring for 21 days post-dose.[4][9]
In Vitro Resistance Analysis
Objective: To determine the in vitro resistance profile of MK-8507 against wild-type and NNRTI-resistant HIV-1 variants.
Methodology: The antiviral activity of MK-8507 was assessed using the PhenoSense® assay. This assay measures the ability of a drug to inhibit the replication of recombinant viruses containing reverse transcriptase genes from clinical isolates in a single-cycle infection assay. The half-maximal inhibitory concentration (IC50) was determined for wild-type and mutant viruses, and the fold-change in IC50 relative to wild-type was calculated to quantify resistance.[6] Resistance selection studies were conducted by escalating concentrations of MK-8507 in cell cultures infected with different HIV-1 subtypes to identify the primary mutational pathways.[6]
Mandatory Visualization
Caption: Mechanism of action of MK-8507 as a non-nucleoside reverse transcriptase inhibitor.
Caption: Workflow of the Phase 1 monotherapy clinical trial of MK-8507.
References
- 1. journals.asm.org [journals.asm.org]
- 2. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 3. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 5. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Phenosense Combination HIV Drug Resistance Assay - UChicago Medicine Medical Laboratories [uchicagomedlabs.testcatalog.org]
- 9. Single Oral Doses of MK-8507, a Novel Non-Nucleoside Reverse Transcriptase Inhibitor, Suppress HIV-1 RNA for a Week - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of AH 8507: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides essential information and a step-by-step protocol for the disposal of substances identified as AH 8507. Due to the varied nature of products labeled with this identifier, it is imperative to first correctly identify the specific formulation you are working with by consulting the manufacturer's Safety Data Sheet (SDS).
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, ensure that all relevant personnel are familiar with the immediate safety and handling precautions associated with the specific this compound product in use. While different formulations exist, general best practices should always be observed.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.
In Case of Exposure or Spill:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If respiratory symptoms occur, seek medical attention.[1]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth). Collect the absorbed material into a labeled container for disposal.[1] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary of "8507 Activator"
While a definitive chemical identification for a singular substance "this compound" is not available, a common product found is "8507 Activator". The following table summarizes its key characteristics based on available Safety Data Sheets. It is crucial to verify this information against the SDS for your specific product.
| Property | Value |
| Appearance | Black colored paste |
| Odor | Mild amine odor |
| Solubility in Water | Slight |
| Primary Hazards | Skin and eye irritation, potential for skin sensitization |
| Disposal Consideration | Classified as non-hazardous, but disposal must be in accordance with Federal, State, and Local regulations. |
Step-by-Step Disposal Procedures for this compound
The following is a general protocol for the disposal of a laboratory chemical like this compound. This procedure should be adapted to comply with your institution's specific guidelines.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical handling and disposal. Locate the "Disposal considerations" section for manufacturer-specific recommendations.
-
Characterize the Waste: Determine if the waste is contaminated with other hazardous substances. If so, it must be treated as hazardous waste.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Use Appropriate Waste Containers: Collect this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
Label the Waste Container: Clearly label the container with "Hazardous Waste" (or as directed by your EHS office) and the full chemical name: "this compound Waste". Include the date of initial waste accumulation.
-
Store Waste Appropriately: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure the container is closed at all times except when adding waste.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste. Do not attempt to dispose of chemical waste in regular trash or down the drain.
Experimental Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical such as this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
Essential Safety and Handling Guidance for AH 8507
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of AH 8507.
This document provides critical safety and logistical information for the handling of this compound (CAS Number: 41805-63-4), an analytical reference standard structurally categorized as an opioid. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to rigorous laboratory safety protocols is paramount to ensure the well-being of all personnel.
Chemical and Physical Properties
A summary of the key identifiers and properties of this compound is provided below.
| Property | Value |
| Formal Name | 3,4-dichloro-N-[[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl]-benzamide |
| CAS Number | 41805-63-4 |
| Molecular Formula | C₁₉H₂₇Cl₂N₃O |
| Appearance | Crystalline solid |
| Intended Use | Research and forensic applications |
Personal Protective Equipment (PPE) Protocol
Even in the absence of a formal hazard classification, a proactive approach to safety is essential when handling any chemical compound in a laboratory setting. The following PPE is recommended for all procedures involving this compound.
| PPE Category | Recommended Equipment and Procedures |
| Hand Protection | While specific glove material recommendations are not available due to a lack of testing, it is crucial to wear impermeable and resistant gloves. Nitrile gloves are a standard and appropriate choice for handling solid, non-volatile chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Eye Protection | Safety glasses with side shields or safety goggles should be worn at all times in the laboratory to protect against accidental splashes or airborne particles. |
| Body Protection | A standard laboratory coat should be worn to protect street clothing and skin from potential contamination. |
| Respiratory Protection | Respiratory equipment is not required when handling small quantities in a well-ventilated area. If there is a potential for aerosolization or if working with larger quantities, a risk assessment should be performed to determine if a respirator is necessary. |
Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
